10-Bromodecanal
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
10-bromodecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIFIREWVQSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448882 | |
| Record name | 10-bromodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85920-81-6 | |
| Record name | 10-bromodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 10-Bromodecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromodecanal is a bifunctional aliphatic chain molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a terminal aldehyde group and a primary bromoalkane, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for this compound, intended to serve as a technical resource for professionals in research and development.
Chemical and Physical Properties
This compound is a long-chain haloalkane with an aldehyde functional group. The presence of both a reactive carbonyl group and a terminal bromine atom makes it a versatile synthetic building block. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO | PubChem |
| Molecular Weight | 235.16 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | --- |
| Density | 1.152 g/cm³ | Guidechem |
| Boiling Point | 282.237 °C at 760 mmHg | Guidechem |
| Flash Point | 27.016 °C | Guidechem |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like dichloromethane, ethyl acetate. | --- |
| CAS Number | 85920-81-6 | PubChem |
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde and the alkyl bromide. This dual reactivity allows for selective transformations at either end of the molecule, making it a valuable intermediate in multi-step syntheses.
Reactions of the Aldehyde Group
The aldehyde group is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. Key reactions include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 10-bromodecanoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction of the aldehyde to the primary alcohol, 10-bromo-1-decanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) yields a secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon chain.
Reactions of the Bromo Group
The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. This allows for the introduction of various functional groups at the 10-position. Common nucleophiles include:
-
Cyanide (CN⁻): Forms 11-cyanodecanal.
-
Azide (N₃⁻): Forms 10-azidodecanal.
-
Hydroxide (OH⁻): Forms 10-hydroxydecanal.
-
Alkoxides (RO⁻): Form 10-alkoxy-decanals.
The following diagram illustrates the key reactive sites and potential transformations of this compound.
Caption: Key chemical reactions of this compound at its aldehyde and bromo functional groups.
Experimental Protocols
Synthesis of this compound via Oxidation of 10-Bromo-1-decanol
This protocol describes a common method for the synthesis of this compound from its corresponding alcohol using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Materials:
-
10-Bromo-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Purification: Pass the mixture through a short column of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Solvent Removal: Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. The following provides a general protocol for its analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of long-chain aldehydes (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject a small volume (e.g., 1 µL) of the sample or standard into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key fragments may include [M-Br]⁺, [M-H₂O]⁺, and characteristic alkyl chain fragments.
The following diagram outlines the general workflow for the synthesis and analysis of this compound.
Caption: A flowchart illustrating the synthesis and subsequent GC-MS analysis of this compound.
Conclusion
This compound is a highly valuable and versatile bifunctional molecule in organic synthesis. Its distinct reactive centers, the aldehyde and the terminal bromine, provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and appropriate analytical methods is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important chemical intermediate.
An In-Depth Technical Guide to the Synthesis of 10-Bromodecanal from 1,10-Decanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 10-bromodecanal, a valuable bifunctional building block in organic synthesis, starting from the readily available 1,10-decanediol. This document outlines detailed experimental protocols for the two-stage conversion, encompassing the selective monobromination of the diol followed by the oxidation of the resulting ω-bromoalcohol. A comparative analysis of various oxidation methodologies is presented, supported by quantitative data to aid in method selection. Furthermore, this guide includes key analytical data for the characterization of the final product and visual diagrams to elucidate the reaction pathways and experimental workflows.
Synthetic Strategy Overview
The synthesis of this compound from 1,10-decanediol is efficiently achieved in a two-step process. The first step involves the selective monobromination of one of the primary alcohol functional groups of 1,10-decanediol to yield 10-bromo-1-decanol. The subsequent step is the mild oxidation of the remaining alcohol moiety to the corresponding aldehyde, affording the target compound, this compound. Careful selection of reaction conditions is crucial in both steps to maximize the yield of the desired product and minimize the formation of byproducts, such as the dibrominated alkane or over-oxidation to the carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Selective Monobromination of 1,10-Decanediol to 10-Bromo-1-decanol
The selective monobromination of a symmetric diol presents a challenge due to the potential for double substitution. A successful approach involves using hydrobromic acid (HBr) in a suitable organic solvent, where reaction conditions are controlled to favor the formation of the mono-substituted product. High yields of 10-bromo-1-decanol have been reported using this method.[1][2] An alternative method utilizing phase-transfer catalysis has also been described, offering good conversion and selectivity.[3]
Protocol: Monobromination using Hydrobromic Acid
-
Reagents and Materials:
-
1,10-Decanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene or 1,2-Dichloroethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,10-decanediol in either toluene or 1,2-dichloroethane.
-
Add 2 equivalents of 48% aqueous hydrobromic acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 10-bromo-1-decanol can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield a colorless oil.
-
-
Expected Yield: 81-95% when using toluene or 1,2-dichloroethane as the solvent.[1]
Step 2: Oxidation of 10-Bromo-1-decanol to this compound
The oxidation of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several methods are well-suited for this transformation, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.
2.2.1. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[4][5][6][7][8]
Caption: Simplified mechanism of the Swern oxidation.
Protocol: Swern Oxidation
-
Reagents and Materials:
-
10-Bromo-1-decanol
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.
-
Dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of 10-bromo-1-decanol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) to the reaction mixture, still at -78 °C. A thick white precipitate will form.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane. The combined organic layers are washed with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2.2.2. Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a mild and convenient method for oxidizing primary alcohols to aldehydes at room temperature.[9]
Protocol: Dess-Martin Oxidation
-
Reagents and Materials:
-
10-Bromo-1-decanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve 10-bromo-1-decanol (1 equivalent) and sodium bicarbonate (4 equivalents, optional, as a buffer) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
2.2.3. TEMPO-Catalyzed Oxidation
This method employs a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant, typically sodium hypochlorite (bleach).
Protocol: TEMPO-Catalyzed Oxidation
-
Reagents and Materials:
-
10-Bromo-1-decanol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve 10-bromo-1-decanol (1 equivalent) in dichloromethane.
-
Add an aqueous solution of potassium bromide (0.1 equivalents) and a catalytic amount of TEMPO (0.01 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 equivalents) while vigorously stirring, maintaining the temperature at 0 °C. The pH should be maintained between 8.5 and 9.5 by the addition of saturated sodium bicarbonate solution.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Quantitative Data Summary
The choice of oxidation method can be guided by factors such as yield, reaction conditions, and ease of workup. The following table summarizes typical quantitative data for the different oxidation methods for primary alcohols.
| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 to RT | 1 - 2 | 85 - 95 |
| Dess-Martin Oxidation | DMP | DCM | Room Temp. | 1 - 3 | 80 - 95 |
| TEMPO-Catalyzed | TEMPO, NaOCl | DCM/H₂O | 0 | 0.5 - 2 | 80 - 90 |
Note: Yields are general ranges for the oxidation of primary alcohols and may vary for the specific substrate, 10-bromo-1-decanol.
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
Table of Properties for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉BrO |
| Molecular Weight | 235.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 85920-81-6 |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.77 (t, 1H, -CHO)
-
δ 3.40 (t, 2H, -CH₂Br)
-
δ 2.42 (dt, 2H, -CH₂CHO)
-
δ 1.85 (m, 2H)
-
δ 1.20-1.60 (m, 12H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 202.8 (-CHO)
-
δ 44.0 (-CH₂CHO)
-
δ 34.0 (-CH₂Br)
-
δ 32.8, 29.3, 29.2, 28.7, 28.1, 22.1 (methylene carbons)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~2920, 2850 (C-H stretch)
-
~2720 (aldehyde C-H stretch)
-
~1725 (C=O stretch, aldehyde)
-
~640 (C-Br stretch)
-
-
Mass Spectrometry (MS):
-
M⁺ and [M+2]⁺ peaks with approximately equal intensity, characteristic of a bromine-containing compound.
-
Expected m/z for C₁₀H₁₉⁷⁹BrO⁺: 234.06
-
Expected m/z for C₁₀H₁₉⁸¹BrO⁺: 236.06
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 10-Bromodecanal: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
10-Bromodecanal, a bifunctional long-chain aldehyde, presents significant interest as a versatile building block in organic synthesis, particularly in the construction of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed information on its synthesis, and essential safety and handling protocols. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with data extrapolated from related compounds to offer a practical resource for laboratory and research applications.
Introduction
This compound (CAS No. 85920-81-6) is a valuable intermediate in organic chemistry, featuring both a reactive aldehyde functionality and a terminal bromine atom. This unique structure allows for a diverse range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde group serves as a handle for nucleophilic additions, reductions, and oxidations, while the bromo- functionality is amenable to substitution and coupling reactions. This guide aims to consolidate the currently available information on this compound to support its effective use in research and development.
Physical and Chemical Properties
Direct experimental data on the physical and chemical properties of this compound are limited. The following table summarizes the key molecular attributes and computed properties sourced from the PubChem database.[1] For context, experimental data for the closely related compound, 1-bromodecane, is also provided where available, as it can offer an approximation of the behavior of the carbon backbone.
| Property | This compound | 1-Bromodecane (for comparison) |
| Molecular Formula | C₁₀H₁₉BrO[1] | C₁₀H₂₁Br[2][3] |
| Molecular Weight | 235.16 g/mol [1] | 221.18 g/mol [2][3] |
| CAS Number | 85920-81-6[1] | 112-29-8[2][4] |
| IUPAC Name | This compound[1] | 1-Bromodecane[2] |
| Appearance | Not specified (likely a liquid) | Clear colorless to slightly yellow liquid[5] |
| Boiling Point | Not available | 238 °C (lit.)[2] |
| Melting Point | Not available | -29.6 °C[2] |
| Density | Not available | 1.066 g/mL at 25 °C (lit.)[2] |
| Solubility | Not available | Slightly soluble in water; soluble in chloroform, ethyl acetate[5] |
| Refractive Index | Not available | n20/D 1.456 (lit.)[2] |
| Computed XLogP3 | 4.1[1] | 5.3 |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 10-bromo-1-decanol.
General Experimental Protocol: Oxidation of 10-bromo-1-decanol
This protocol is based on standard oxidation procedures for primary alcohols to aldehydes using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Materials:
-
10-bromo-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or hexanes (for chromatography)
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 10-bromo-1-decanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: To the stirring solution, add pyridinium chlorochromate (PCC) in one portion (approximately 1.5 equivalents). The reaction mixture will typically turn dark brown.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica pad is washed with additional diethyl ether.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Drying and Characterization: The purified product is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Logical Workflow for Synthesis and Purification:
References
- 1. This compound | C10H19BrO | CID 10933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 112-29-8 CAS MSDS (1-Bromodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decane, 1-bromo- [webbook.nist.gov]
- 5. 1-Bromodecane | 112-29-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to 10-Bromodecanal: IUPAC Nomenclature, Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Bromodecanal, a bifunctional organic compound with significant applications in chemical synthesis. This document details its IUPAC name, structure, physicochemical properties, and key experimental protocols for its synthesis and derivatization.
IUPAC Name and Chemical Structure
The compound with the chemical formula C₁₀H₁₉BrO is formally known by its IUPAC name:
This compound [1]
It is also referred to by other names such as 10-bromo-1-decanal. The structure of this compound is characterized by a ten-carbon aliphatic chain with a terminal aldehyde group on one end and a bromine atom on the other.
The canonical SMILES representation of its structure is: C(CCCCC=O)CCCCBr[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO | PubChem[1] |
| Molecular Weight | 235.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 234.06193 Da | PubChem[1] |
| CAS Number | 85920-81-6 | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
Experimental Protocols
This compound is a key intermediate in multi-step organic syntheses. Its preparation typically involves the oxidation of the corresponding alcohol, 10-bromo-1-decanol. Subsequently, the aldehyde can be further oxidized to the carboxylic acid, 10-bromodecanoic acid.
Synthesis of 10-bromo-1-decanol from 1,10-decanediol
The precursor alcohol, 10-bromo-1-decanol, can be synthesized from 1,10-decanediol. One optimized method involves a phase-transfer catalyzed reaction with aqueous hydrobromic acid.
Reactants:
-
1,10-decanediol
-
48% aqueous hydrobromic acid (HBr)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene (Solvent)
Procedure: An optimized batch protocol for this reaction has been reported to yield 64% of 10-bromo-1-decanol with a conversion rate of 80%.[2] Another approach utilizing microwave irradiation in the presence of a phase transfer catalyst has been shown to produce 10-bromo-1-decanol with a yield of 53.5% and a selectivity of 95.2%.[2]
Synthesis of this compound from 10-bromo-1-decanol
The selective oxidation of 10-bromo-1-decanol to this compound requires the use of a mild oxidizing agent to prevent the over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
Reactants:
-
10-bromo-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (Solvent)
General Procedure:
-
A solution of 10-bromo-1-decanol in dichloromethane is added to a suspension of pyridinium chlorochromate in dichloromethane.
-
The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by techniques such as thin-layer chromatography).
-
The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Oxidation of this compound to 10-bromodecanoic acid
Further oxidation of this compound yields 10-bromodecanoic acid. This can be achieved using stronger oxidizing agents.
Reactants:
-
This compound
-
Chromic acid solution (prepared from chromium trioxide, water, and sulfuric acid)
-
Acetone (Solvent)
General Procedure:
-
This compound is dissolved in acetone.
-
The chromic acid solution is added dropwise to the acetone solution at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the oxidation is complete.
-
The excess oxidant is quenched, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield 10-bromodecanoic acid.
Synthetic Pathway and Logical Relationships
The following diagrams illustrate the key synthetic transformations involving this compound.
References
In-Depth Technical Guide to 10-Bromodecanal (CAS Number 85920-81-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromodecanal, identified by the CAS number 85920-81-6, is a bifunctional organic compound that serves as a versatile intermediate in organic synthesis. Its linear ten-carbon chain is functionalized with a reactive aldehyde group at one terminus and a bromine atom at the other. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including high-value chemicals such as pharmaceuticals and insect sex pheromones. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 85920-81-6 | [2][3] |
| Molecular Formula | C₁₀H₁₉BrO | [2] |
| Molecular Weight | 235.16 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Decanal, 10-bromo-; 10-broMo-1-decanal | [1][2] |
| Boiling Point | 282.237 °C at 760 mmHg | [1] |
| Density | 1.152 g/cm³ | [1] |
| Flash Point | 27.016 °C | [1] |
| LogP | 3.701 | [1] |
| Storage Temperature | 2-8°C | [4] |
Note: Some physical properties are predicted values.
Synthesis
The primary route for the synthesis of this compound is through the oxidation of its corresponding alcohol, 10-bromo-1-decanol.
Synthesis of 10-Bromo-1-decanol (Precursor)
A common method for preparing 10-bromo-1-decanol involves the monobromination of 1,10-decanediol.
Experimental Protocol:
-
A solution of 1,10-decanediol in toluene is treated with 48% hydrobromic acid.
-
The reaction mixture is refluxed for an extended period (e.g., 24 hours) with the removal of water, for example, by using a Dean-Stark apparatus.
-
Upon completion, the reaction mixture is cooled and washed sequentially with a base (e.g., 6N NaOH), acid (e.g., 10% HCl), water, and brine.
-
The organic layer is then dried over an anhydrous salt like sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 10-bromo-1-decanol.
Oxidation of 10-Bromo-1-decanol to this compound
The conversion of the primary alcohol to the aldehyde can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a frequently used reagent for this transformation.
Experimental Protocol:
-
10-bromo-1-decanol is dissolved in a suitable inert solvent, such as dichloromethane (CH₂Cl₂).
-
Pyridinium chlorochromate (PCC) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to remove the chromium byproducts, typically by filtration through a pad of silica gel or another suitable adsorbent.
-
The solvent is then evaporated to yield the crude this compound, which can be further purified if necessary.
Logical Relationship of Synthesis:
Applications in Organic Synthesis
The dual functionality of this compound, possessing both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic substitution at the bromine-bearing end, makes it a highly valuable and versatile building block in organic synthesis.
Synthesis of Insect Pheromones
A significant application of this compound is in the synthesis of insect sex pheromones, which are crucial for the development of environmentally benign pest management strategies. The aldehyde group is a key handle for carbon-carbon bond formation, often via the Wittig reaction.
Experimental Workflow: Wittig Reaction for Pheromone Synthesis
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. In the context of pheromone synthesis, this compound can be reacted with a suitable phosphonium ylide to construct the carbon skeleton of the target pheromone.
General Experimental Protocol for Wittig Reaction:
-
The appropriate phosphonium salt is suspended in a suitable solvent (e.g., an ether like THF or a polar aprotic solvent like DMF).
-
A strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) is added to deprotonate the phosphonium salt and form the ylide.
-
The solution of this compound is then added to the ylide solution, often at a reduced temperature.
-
The reaction is allowed to proceed until completion, as monitored by TLC.
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The crude product is purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
The terminal bromine in the resulting alkene can then be further functionalized as needed for the final pheromone structure.
Biological Activity and Toxicological Profile
Currently, there is a lack of specific data in the public domain regarding the biological activity, mechanism of action, and detailed toxicological profile of this compound itself. Its primary role is reported as a synthetic intermediate. As a reactive aldehyde, it is expected to exhibit some level of cytotoxicity, as aldehydes can react with biological nucleophiles such as proteins and nucleic acids. However, without specific studies, a definitive statement on its biological effects cannot be made. For drug development professionals, it is crucial to handle this compound with appropriate safety precautions, assuming potential reactivity and toxicity, until more definitive data becomes available.
Conclusion
This compound (CAS 85920-81-6) is a valuable bifunctional molecule for organic synthesis. Its straightforward preparation from 10-bromo-1-decanol and its utility in key reactions like the Wittig reaction make it an important intermediate, particularly in the synthesis of insect pheromones. While its own biological properties are not well-documented, its role as a precursor to biologically active molecules is well-established. Researchers and scientists in drug development and chemical synthesis can utilize the information and protocols in this guide for their work with this versatile compound.
References
An In-depth Technical Guide to the Bifunctional Reactivity of 10-Bromodecanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional reactivity of 10-bromodecanal, a versatile linear aliphatic molecule featuring a terminal aldehyde and a primary alkyl bromide. Its unique structure allows for orthogonal chemical transformations, making it a valuable building block in organic synthesis and a potential component in the construction of complex bioactive molecules.
Physicochemical Properties of this compound
This compound is a C10 hydrocarbon chain functionalized at its termini. The presence of both an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic substitution offers a rich chemical landscape for synthetic manipulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO | PubChem |
| Molecular Weight | 235.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 85920-81-6 | PubChem[1] |
Bifunctional Reactivity and Chemoselectivity
The core of this compound's utility lies in the differential reactivity of its two functional groups. The aldehyde is amenable to a variety of nucleophilic additions and related transformations, while the alkyl bromide is a classic substrate for nucleophilic substitution and elimination reactions. The key to harnessing its synthetic potential is the chemoselective manipulation of one group in the presence of the other.
Caption: General reaction pathways for this compound.
2.1. Quantitative Reactivity Data
Specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature. However, the relative reactivity of the functional groups can be inferred from general principles of organic chemistry. Generally, aldehydes are more electrophilic than primary alkyl halides. The reactivity of the alkyl bromide in nucleophilic substitution follows the trend I > Br > Cl > F.
Table of Expected Relative Reactivity
| Reaction Type | Functional Group | Relative Rate | Conditions |
| Nucleophilic Attack | Aldehyde | Fast | With strong nucleophiles (e.g., Grignard reagents, ylides) |
| Nucleophilic Substitution | Alkyl Bromide | Moderate | SN2 conditions with good nucleophiles (e.g., CN⁻, N₃⁻) |
| Reduction | Aldehyde | Fast | With hydride reagents (e.g., NaBH₄) |
| Grignard Formation | Alkyl Bromide | Requires anhydrous conditions | Mg turnings in ether |
Experimental Protocols for Key Transformations
The successful use of this compound in multi-step synthesis hinges on the ability to perform reactions chemoselectively. This often requires the use of protecting groups or the careful choice of reagents and reaction conditions that favor transformation at one site over the other.
3.1. Selective Protection of the Aldehyde Group
To facilitate reactions at the alkyl bromide terminus without interference from the aldehyde, the aldehyde can be protected, most commonly as an acetal.
Protocol: Acetal Protection
-
Dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected this compound.
3.2. Chemoselective Reactions of the Aldehyde
Protocol: Wittig Reaction
-
Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alkene by column chromatography.
Protocol: Reductive Amination
-
Dissolve this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.
-
Purify the resulting amine by column chromatography.
3.3. Chemoselective Reactions of the Alkyl Bromide
Protocol: Nucleophilic Substitution with Azide
-
Dissolve the acetal-protected this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting azido-acetal can then be deprotected under acidic conditions to reveal the aldehyde.
Caption: Workflow for selective modification of the alkyl bromide.
Application in Drug Development: A Case Study in Targeted Protein Degradation
The bifunctional nature of this compound makes it an attractive building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
4.1. Hypothetical Role in a PROTAC Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[2][3] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), have been developed.[4][5] A PROTAC could offer an alternative therapeutic strategy by inducing the degradation of a key protein in this pathway, for example, the transcription factor GLI1.
In a hypothetical scenario, a 10-carbon alkyl linker derived from this compound could be used to connect a GLI1-binding molecule (the "warhead") to a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]
Caption: Hypothetical PROTAC action on the Hedgehog pathway.
The synthesis of such a PROTAC could involve the reaction of this compound with a nucleophilic E3 ligase ligand, followed by reductive amination with a GLI1-binding warhead. The bifunctionality of this compound provides a straightforward strategy for linking these two key components.
Conclusion
This compound is a valuable bifunctional building block with significant potential in organic synthesis and drug discovery. Its aldehyde and alkyl bromide functionalities can be manipulated chemoselectively to construct complex molecules. While specific quantitative reactivity data for this molecule is limited, its behavior can be predicted from established principles of organic chemistry. The application of this compound and similar structures as linkers in targeted protein degradation strategies, such as PROTACs, highlights its relevance to modern medicinal chemistry and the development of novel therapeutics. Further research into the quantitative aspects of its reactivity and the development of robust, scalable protocols for its chemoselective transformations will undoubtedly expand its utility for researchers, scientists, and drug development professionals.
References
- 1. This compound | C10H19BrO | CID 10933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 7. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile 10-Carbon Synthon: A Technical Review of 10-Bromodecanal's Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromodecanal is a bifunctional long-chain aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde at one terminus and a bromine atom at the other, allows for a wide array of selective chemical transformations. This dual functionality makes it an ideal precursor for the synthesis of complex molecules, particularly in the fields of drug discovery, natural product synthesis, and the production of high-value chemicals such as insect pheromones. This technical guide provides an in-depth review of the applications of this compound, complete with experimental details, quantitative data, and graphical representations of key synthetic pathways.
Core Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde allows for chain extension and functional group interconversion through reactions such as Wittig olefination, Grignard reactions, and reductive amination. Simultaneously, the terminal bromine atom serves as a handle for nucleophilic substitution and various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Reactions at the Aldehyde Terminus
The aldehyde group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities.
The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 10-bromodecanoic acid, a useful intermediate in its own right.[1][2][3][4]
Experimental Protocol: Oxidation of 10-Bromodecanol to 10-Bromodecanoic Acid
Note: This protocol describes the oxidation of the precursor alcohol, 10-bromo-1-decanol, to 10-bromodecanoic acid. The synthesis of this compound would involve a milder oxidation of the same alcohol.
To a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in 130 mL of acetone at -5 °C, a chromic acid solution is slowly added. The chromic acid solution is prepared by dissolving chromium trioxide (CrO₃, 25.7 g, 0.26 mol) in water (25 mL) and concentrated sulfuric acid (22.5 mL, 0.34 mol) at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then left overnight at room temperature. The mixture is then extracted with diethyl ether (3 x 250 mL). The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from petroleum ether to yield 10-bromodecanoic acid.[1]
| Reactant | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) | Reference |
| 10-Bromo-1-decanol | 0.17 | 41 g | 73 | - | [1] |
| Chromium trioxide | 0.26 | 25.7 g | [1] | ||
| Sulfuric acid (conc.) | 0.34 | 22.5 mL | [1] |
The aldehyde can be selectively reduced to the primary alcohol, 10-bromo-1-decanol, using mild reducing agents such as sodium borohydride (NaBH₄). This alcohol is a common precursor for the synthesis of this compound itself.
Experimental Protocol: Synthesis of 10-Bromo-1-decanol from 1,10-Decanediol
A mixture of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is treated with 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise with stirring. The mixture is refluxed at 180 °C using a Dean-Stark trap for 24 hours. After cooling to room temperature, the reaction mixture is washed with 6 N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography (cyclohexane/ethyl acetate, 4:1) to afford 10-bromo-1-decanol.[1]
| Reactant | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1,10-Decanediol | 0.2 | 34.8 g | 92 | - |[1] | | Hydrobromic acid (48%) | 0.2 | 22.6 mL | | |[1] |
This compound can undergo reductive amination with ammonia or primary amines to form the corresponding 10-bromo-1-aminoalkanes. This reaction provides a direct route to long-chain amino compounds.
Generalized Experimental Protocol for Reductive Amination
To a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane), the amine (1-1.2 equivalents) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature until completion. The product is then isolated through an appropriate workup procedure, which may involve quenching the reaction, extraction, and purification by chromatography.
Note: Specific quantitative data for the reductive amination of this compound was not found in the reviewed literature.
The Wittig reaction is a powerful tool for converting the aldehyde functionality of this compound into an alkene. This reaction is particularly valuable in the synthesis of insect pheromones, many of which are long-chain unsaturated compounds.[5][6][7][8][9][10] The stereochemical outcome (E/Z selectivity) of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.[7]
Generalized Experimental Protocol for Wittig Reaction
A phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate alkyl halide. The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to generate the phosphorus ylide. This compound is then added to the ylide solution, and the reaction is stirred until completion. The resulting alkene is isolated and purified, often by chromatography to remove the triphenylphosphine oxide byproduct.
Note: While the Wittig reaction is a key application, specific examples with detailed quantitative data for this compound were not prominently available in the initial search results.
Reactions at the Bromine Terminus
The terminal bromine atom provides a site for nucleophilic substitution and a variety of powerful carbon-carbon bond-forming cross-coupling reactions.
The bromide can be displaced by a variety of nucleophiles to introduce new functional groups at the 10-position. A common example is the reaction with sodium cyanide to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
This compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions.
-
Suzuki Coupling: Reaction with an organoboron reagent.
-
Sonogashira Coupling: Reaction with a terminal alkyne.
-
Stille Coupling: Reaction with an organotin reagent.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[13]
These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.
Generalized Workflow for a Cross-Coupling Reaction
Applications in Pheromone Synthesis
A significant application of this compound is in the synthesis of insect sex pheromones.[5][6][14] Many of these natural products are long-chain unsaturated aldehydes, alcohols, or esters. The bifunctional nature of this compound makes it an excellent starting material for the construction of these molecules. For instance, the aldehyde can be homologated via a Wittig reaction to install a double bond with specific stereochemistry, while the bromo group can be used for further chain extension or functionalization.
Applications in Drug Development and Bioactive Molecule Synthesis
Conclusion
This compound is a highly valuable and versatile bifunctional molecule in organic synthesis. Its ability to undergo a wide range of selective transformations at both the aldehyde and bromide termini makes it a powerful tool for the construction of complex organic molecules. Its application in the synthesis of insect pheromones is well-established, and its potential as a building block in drug discovery and the synthesis of other bioactive compounds is significant. Further exploration of its reactivity, particularly in the context of modern cross-coupling methodologies and asymmetric synthesis, is likely to uncover even more powerful applications for this C10 synthon.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific applications. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 10-Bromodecanoic acid 95 50530-12-6 [sigmaaldrich.com]
- 3. CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method - Google Patents [patents.google.com]
- 4. 10-Bromodecanoic Acid | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 10-Bromodecanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Bromodecanal is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile precursor for a variety of complex chemical entities. Its unique structure, featuring a terminal aldehyde and a primary bromide, allows for selective transformations at either end of its ten-carbon chain. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on the core methodologies and their evolution. Detailed experimental protocols for key transformations are presented, alongside a quantitative analysis of reported yields and reaction conditions.
Introduction: The Emergence of a Versatile Building Block
Synthesis of the Key Precursor: 10-Bromo-1-decanol
The synthesis of 10-bromo-1-decanol from commercially available starting materials is a critical first step. The most common approach involves the monobromination of 1,10-decanediol.
Monobromination of 1,10-Decanediol
The selective replacement of one hydroxyl group with a bromine atom in a symmetrical diol presents a classic challenge in organic synthesis. Various methods have been developed to achieve this transformation with high yield and selectivity.
Table 1: Comparison of Synthesis Methods for 10-Bromo-1-decanol from 1,10-Decanediol
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Selectivity (%) | Reference |
| Aqueous HBr | 48% HBr | Toluene | 72 h | 90 | Not Reported | [1] |
| Phase Transfer Catalysis | 48% HBr, Tetrabutylammonium bromide | Not Specified | Not Reported | 64 | 80 (Conversion) | [1] |
| Microwave Irradiation | 48% HBr | Toluene | Not Reported | 53.5 | 95.2 | [1] |
Detailed Experimental Protocol: Synthesis of 10-Bromo-1-decanol via Phase Transfer Catalysis[1]
This method represents a balance between yield, selectivity, and reaction conditions.
Materials:
-
1,10-decanediol
-
48% aqueous hydrobromic acid (HBr)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 1,10-decanediol, 48% aqueous HBr, and a catalytic amount of tetrabutylammonium bromide in toluene is prepared.
-
The reaction mixture is stirred vigorously at a controlled temperature. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 10-bromo-1-decanol.
The Core Transformation: Oxidation of 10-Bromo-1-decanol to this compound
The final and crucial step in the synthesis of this compound is the selective oxidation of the primary alcohol, 10-bromo-1-decanol. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid, 10-bromodecanoic acid. Several mild oxidizing agents have been employed for this purpose.
Common Oxidation Methods
Two of the most historically significant and widely used methods for the oxidation of primary alcohols to aldehydes are the Swern oxidation and the use of pyridinium chlorochromate (PCC).
Table 2: Key Oxidation Methods for the Synthesis of this compound
| Method | Oxidizing Agent/Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | High |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 to Room Temperature | High |
Detailed Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation
PCC offers a convenient and high-yielding method for the preparation of aldehydes from primary alcohols.
Materials:
-
10-bromo-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
-
Anhydrous diethyl ether
Procedure:
-
A suspension of PCC in anhydrous dichloromethane is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 10-bromo-1-decanol in anhydrous dichloromethane is added to the PCC suspension in one portion.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel or Celatom®/Florisil® to remove the chromium salts.
-
The filter cake is washed with additional diethyl ether.
-
The combined filtrates are concentrated under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Logical Workflow of this compound Synthesis
The synthesis of this compound follows a logical and sequential workflow, starting from the readily available 1,10-decanediol.
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. However, as a long-chain aliphatic aldehyde, it belongs to a class of molecules that can exhibit biological activity. Aliphatic aldehydes are known to interact with various cellular components, and bromoalkanes can act as alkylating agents. Bromoalkanes, as a class of compounds, have been noted for their potential toxicity, with some being used as pesticides.[2] Their reactivity can lead to the alkylation of biological macromolecules, a mechanism that can induce cellular damage. Further research is required to elucidate any specific biological roles or signaling pathways that may be modulated by this compound.
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organic transformations. The historical development of its synthesis has been driven by the quest for milder and more selective reagents for the monobromination of diols and the oxidation of primary alcohols. The methods outlined in this guide, particularly the use of phase transfer catalysis for the synthesis of the 10-bromo-1-decanol precursor and subsequent PCC or Swern oxidation, represent reliable and efficient routes to this valuable bifunctional building block. While its direct biological signaling roles are yet to be fully understood, its utility in the synthesis of complex molecules ensures its continued importance in chemical research and drug development.
Experimental Workflow Diagram
The following diagram illustrates the key steps and transformations in a typical laboratory synthesis of this compound.
References
Spectroscopic Data Analysis of 10-Bromodecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 10-Bromodecanal, a bifunctional organic compound containing both an aldehyde and a bromoalkane functional group. Due to the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data and protocols serve as a robust reference for the characterization of this compound and related long-chain functionalized alkanes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables, spectral databases of analogous compounds, and computational prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | Triplet (t) | 1H | H-1 (Aldehyde) |
| ~2.42 | Triplet of doublets (td) | 2H | H-2 |
| ~3.40 | Triplet (t) | 2H | H-10 |
| ~1.85 | Quintet | 2H | H-9 |
| ~1.63 | Quintet | 2H | H-3 |
| ~1.25-1.45 | Multiplet | 10H | H-4, H-5, H-6, H-7, H-8 |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | C-1 (Aldehyde Carbonyl) |
| ~43.9 | C-2 |
| ~34.0 | C-10 |
| ~32.8 | C-9 |
| ~29.4 | Methylene Chain |
| ~29.3 | Methylene Chain |
| ~29.1 | Methylene Chain |
| ~28.7 | Methylene Chain |
| ~28.1 | C-8 |
| ~22.1 | C-3 |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H (Aliphatic) Stretch |
| ~2720 | Medium | C-H (Aldehyde) Stretch |
| ~1730 | Strong | C=O (Aldehyde) Stretch |
| ~1465 | Medium | C-H (Methylene) Bend |
| ~645 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 234/236 | Moderate | [M]⁺ (Molecular Ion, Br isotopes) |
| 205/207 | Low | [M-CHO]⁺ |
| 155 | Low | [M-Br]⁺ |
| 57 | High | [C₄H₉]⁺ (from cleavage) |
| 44 | High | [C₂H₄O]⁺ (McLafferty rearrangement) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise. A spectral width of 0-220 ppm is appropriate.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a solvent like chloroform (CHCl₃) can be prepared and analyzed in a suitable liquid cell.
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction and Ionization : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Selective Reduction of the Aldehyde in 10-Bromodecanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoselective reduction of the aldehyde functional group in 10-bromodecanal to yield 10-bromodecan-1-ol. This transformation is a crucial step in the synthesis of various long-chain functionalized molecules, including pharmaceutical intermediates and materials science precursors. The protocols outlined herein utilize sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the preservation of the terminal bromo-substituent.
Introduction
The selective reduction of an aldehyde in the presence of other sensitive functional groups, such as alkyl halides, is a common challenge in organic synthesis. This compound presents such a case, where the aldehyde must be converted to a primary alcohol without affecting the carbon-bromine bond. The method of choice for this transformation is the use of sodium borohydride (NaBH₄).[1][2] This reagent is a cost-effective, easy-to-handle, and environmentally benign reducing agent that rapidly reduces aldehydes and ketones.[3] Crucially, NaBH₄ is not sufficiently reactive to reduce alkyl halides, esters, or carboxylic acids under standard conditions, making it ideal for the chemoselective reduction of this compound.[1][4]
This application note details two reliable protocols for this reduction: a standard procedure in a protic solvent and a solvent-free method. It also provides expected quantitative data and diagrams to illustrate the workflow and chemical transformation.
Chemical Transformation and Selectivity
The reduction of this compound with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the primary alcohol, 10-bromodecan-1-ol. The key to the selectivity of this reaction lies in the mild reactivity of NaBH₄, which does not readily engage in nucleophilic substitution with the alkyl bromide.
A diagram illustrating the selective reduction is provided below.
References
Application Notes and Protocols for 10-Bromodecanal in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 10-bromodecanal in Grignard reactions. Due to the bifunctional nature of this compound, which contains both an aldehyde and an alkyl bromide, a direct Grignard reaction is not feasible. The highly nucleophilic Grignard reagent, whether formed intramolecularly or introduced externally, would readily react with the electrophilic aldehyde group. To achieve a successful and chemoselective Grignard reaction, a three-step sequence is necessary:
-
Protection of the aldehyde functional group as an acetal.
-
Formation of the Grignard reagent from the protected this compound and its subsequent reaction with an electrophile.
-
Deprotection of the acetal to regenerate the aldehyde functionality in the final product.
This document outlines the protocols for each of these critical steps, provides quantitative data from representative procedures, and includes a logical workflow diagram.
Logical Workflow for Grignard Reaction of this compound
The following diagram illustrates the necessary three-stage workflow for the successful application of this compound in a Grignard reaction.
Application of 10-Bromodecanal in Bioconjugation and Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromodecanal is a versatile heterobifunctional crosslinker that holds significant promise in the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a terminal aldehyde and a primary bromoalkane connected by a ten-carbon aliphatic chain, allows for the sequential or orthogonal labeling and conjugation of biomolecules. The aldehyde group provides a target for chemoselective ligation with hydrazide or aminooxy-functionalized molecules, while the bromoalkane moiety can specifically alkylate nucleophilic amino acid residues, most notably cysteine.[1] This dual reactivity enables the site-specific modification of proteins, peptides, and other biomolecules for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of complex biomolecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation and labeling.
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C₁₀H₁₉BrO |
| Molecular Weight | 235.16 g/mol |
| CAS Number | 85920-81-6 |
| Appearance | Colorless liquid (predicted) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in aqueous solutions. |
| Storage | Store at -20°C, protect from light and moisture. |
Note: this compound is commercially available from suppliers such as Benchchem.[1] For research purposes only. Not for human or veterinary use.
Principle of Reactivity
The utility of this compound as a bioconjugation reagent stems from the distinct reactivity of its two functional groups. This allows for a two-step ligation strategy, which can be performed in either order depending on the desired outcome and the nature of the biomolecule and label.
-
Aldehyde-Hydrazide/Aminooxy Ligation: The aldehyde group reacts with hydrazide or aminooxy-functionalized molecules to form a stable hydrazone or oxime linkage, respectively. This reaction is highly chemoselective and proceeds efficiently under mild acidic to neutral pH conditions.
-
Bromoalkane-Cysteine Alkylation: The bromoalkane moiety acts as an electrophile that can react with nucleophilic side chains of amino acids. The thiol group of cysteine is a particularly strong nucleophile at slightly basic pH and is the primary target for alkylation by bromoalkanes, forming a stable thioether bond.
The long ten-carbon spacer arm provides spatial separation between the conjugated molecules, which can be advantageous in preserving the biological activity of the protein and providing sufficient distance for probes such as FRET pairs.
Applications
-
Sequential and Orthogonal Labeling: The differential reactivity of the aldehyde and bromo groups allows for the sequential attachment of two different molecules to a protein. For example, a fluorescent dye could be attached via the aldehyde, followed by the attachment of a drug molecule to a cysteine residue.
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to link a cytotoxic drug to an antibody. The linker can be first attached to the drug via its aldehyde or bromo group, and the remaining functional group can then be used to conjugate the drug-linker complex to the antibody.
-
Protein-Protein Crosslinking: If a protein of interest has both a site that can be modified to introduce a hydrazide/aminooxy group and a reactive cysteine, this compound can be used to create intramolecular crosslinks for structural studies. It can also be used for intermolecular crosslinking between two different proteins.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either hydrazide/aminooxy groups or thiols using this compound as a linker.
Experimental Protocols
Protocol 1: Two-Step Sequential Protein Labeling
This protocol describes the sequential labeling of a protein with two different molecules (Molecule A and Molecule B). In this example, Molecule A contains a hydrazide group, and Molecule B is targeted to a cysteine residue.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
This compound
-
Molecule A-hydrazide (e.g., a fluorescent dye with a hydrazide linker)
-
Molecule B (e.g., a biotinylated molecule with a free thiol for positive control, or a drug molecule)
-
Reaction Buffer A: 100 mM MES, 150 mM NaCl, pH 6.0
-
Reaction Buffer B: 50 mM Tris, 150 mM NaCl, pH 7.5
-
Reducing agent (e.g., TCEP)
-
Quenching reagent for aldehyde (e.g., glycine)
-
Quenching reagent for bromoalkane (e.g., L-cysteine)
-
Desalting columns (e.g., PD-10)
-
DMSO or DMF
Workflow Diagram:
Caption: Workflow for two-step sequential protein labeling.
Procedure:
Step 1: Reaction of this compound with the Protein's Aldehyde-Reactive Handle (Hydrazide-Modified Protein)
-
Note: This protocol assumes the protein has been pre-modified to contain a hydrazide group. Alternatively, if the protein has an N-terminal serine or threonine, it can be oxidized with sodium periodate to generate an aldehyde for reaction with a hydrazide-functionalized label.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the hydrazide-modified protein in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of this compound to the protein solution. The final concentration of DMSO should be less than 10%.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Remove the excess this compound using a desalting column equilibrated with Reaction Buffer B.
Step 2: Alkylation of Cysteine Residue with the Bromo-Functionalized Protein
-
If the protein's cysteine residues are oxidized, they must be reduced prior to alkylation. Add a 10-fold molar excess of TCEP to the protein solution from Step 1 and incubate for 30 minutes at room temperature.
-
Prepare a stock solution of Molecule B in a suitable solvent.
-
Add a 10-30 fold molar excess of Molecule B to the reduced, bromo-functionalized protein.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.
-
Quench the reaction by adding an excess of L-cysteine.
-
Purify the final dual-labeled protein conjugate using a desalting column or other appropriate chromatography method (e.g., size exclusion or ion exchange).
Analysis:
-
The final product can be analyzed by SDS-PAGE to confirm the increase in molecular weight.
-
Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the covalent attachment of both labels.
-
The concentration of the final conjugate can be determined by a protein assay (e.g., BCA) and, if one of the labels is a chromophore, by UV-Vis spectroscopy.
Protocol 2: Synthesis of this compound
While this compound is commercially available, a synthesis may be required for specific applications or large-scale needs. A plausible synthetic route starts from the commercially available 10-bromo-1-decanol.
Reaction Scheme:
Caption: Synthesis of this compound from 10-bromo-1-decanol.
Materials:
-
10-bromo-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 10-bromo-1-decanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table provides hypothetical, yet expected, reaction parameters for bioconjugation reactions using this compound, based on data for analogous compounds. Actual results may vary depending on the specific protein and reaction conditions.
| Parameter | Aldehyde-Hydrazide Ligation | Bromoalkane-Cysteine Alkylation |
| pH | 5.5 - 7.0 | 7.0 - 8.5 |
| Temperature | 4 - 25 °C | 4 - 25 °C |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Molar Excess of Reagent | 10 - 50 fold | 20 - 100 fold |
| Typical Efficiency | > 90% | 70 - 90% |
| Competing Reactions | Hydrolysis of the aldehyde | Alkylation of other nucleophilic residues (e.g., histidine, lysine at high pH) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low labeling efficiency (Aldehyde reaction) | - Incorrect pH- Hydrolysis of the aldehyde- Inactive hydrazide/aminooxy reagent | - Optimize pH in the range of 5.5-7.0- Use fresh this compound solution- Check the purity and reactivity of the labeling reagent |
| Low labeling efficiency (Bromoalkane reaction) | - Oxidized cysteines- Incorrect pH- Steric hindrance around the cysteine residue | - Ensure complete reduction of disulfide bonds with TCEP or DTT- Optimize pH in the range of 7.0-8.5- Increase reaction time or temperature; consider using a denaturant if protein function is not critical |
| Non-specific labeling | - High pH for the alkylation step leading to reaction with lysine or histidine- High concentration of the crosslinker | - Perform the alkylation at a pH closer to 7.0- Reduce the molar excess of this compound and optimize reaction time |
| Protein precipitation | - High concentration of organic solvent (DMSO/DMF)- Protein instability under reaction conditions | - Keep the final concentration of organic solvent below 10%- Screen for optimal buffer conditions (e.g., additives like glycerol or arginine) |
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its bifunctional nature allows for the precise and efficient labeling and crosslinking of biomolecules. The protocols and data presented in this application note provide a starting point for the successful implementation of this compound in a variety of research applications. As with any bioconjugation strategy, optimization of reaction conditions for each specific protein and label is crucial for achieving the desired results.
References
Application Notes and Protocols for the Purification of 10-Bromodecanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of 10-bromodecanal following its synthesis. The protocols outlined below are designed to remove common impurities, including the starting material (10-bromo-1-decanol), the over-oxidized product (10-bromodecanoic acid), and residual reagents from the synthesis.
Introduction
This compound is a bifunctional long-chain aliphatic aldehyde that serves as a versatile intermediate in organic synthesis. Its aldehyde group and terminal bromine atom allow for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules. The purity of this compound is crucial for the success of subsequent reactions. This application note details two primary methods for its purification: flash column chromatography and chemical purification via sodium bisulfite adduct formation. A general protocol for vacuum distillation is also provided as an alternative or supplementary purification step.
Post-Synthesis Impurities
The most common route to this compound is the oxidation of 10-bromo-1-decanol, often using reagents like pyridinium chlorochromate (PCC). Following this synthesis, the crude product may contain:
-
Unreacted 10-bromo-1-decanol: The starting material for the oxidation reaction.
-
10-Bromodecanoic acid: The product of over-oxidation of the aldehyde.
-
Chromium salts and other reagent residues: Byproducts from the oxidizing agent.
A general workflow for the purification of this compound is presented below.
Method A: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying this compound from non-polar and moderately polar impurities.
Experimental Protocol
-
Slurry Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column equipped with a stopcock, ensuring no air bubbles are trapped in the silica bed.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a mixture of a non-polar and a polar solvent. A common eluent system for aliphatic aldehydes is a gradient of ethyl acetate in hexanes.
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for this compound on a TLC plate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Method B: Sodium Bisulfite Extraction
This chemical purification method is highly selective for aldehydes. It involves the reversible formation of a water-soluble bisulfite adduct, which allows for the separation of the aldehyde from non-aldehyde impurities.[1][2][3]
Experimental Protocol
-
Adduct Formation:
-
Dissolve the crude this compound in a water-miscible organic solvent such as methanol or dimethylformamide (DMF is preferred for long-chain aliphatic aldehydes).[1][2]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the solution and shake the mixture vigorously for at least 30 seconds.[2]
-
The aldehyde will react with the bisulfite to form a charged adduct.
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) and water to the mixture in a separatory funnel.
-
Shake the funnel and allow the layers to separate. The non-aldehyde impurities will remain in the organic layer, while the charged bisulfite adduct will be in the aqueous layer.[1][2]
-
Separate the aqueous layer containing the adduct.
-
-
Regeneration of the Aldehyde:
-
To regenerate the this compound, add a fresh portion of an organic solvent (e.g., ethyl acetate) to the aqueous layer in a separatory funnel.
-
Basify the aqueous layer by adding a strong base, such as sodium hydroxide (NaOH), until the pH is strongly basic.[1] This will reverse the bisulfite addition reaction.
-
Shake the funnel to extract the purified aldehyde into the organic layer.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to obtain the pure this compound.
-
Method C: Vacuum Distillation (Optional)
For thermally stable compounds like this compound, vacuum distillation can be an effective final purification step to remove non-volatile impurities.
General Protocol
-
Apparatus Setup:
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Ensure all glassware is dry and the joints are properly sealed.
-
-
Distillation:
-
Place the partially purified this compound in the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound using the methods described above. The values are representative for the purification of long-chain aliphatic aldehydes and may vary depending on the initial purity of the crude product.
| Purification Method | Typical Purity (by GC-MS) | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 70-90% | Good for a wide range of impurities; scalable. | Can be time-consuming; requires significant solvent volumes. |
| Sodium Bisulfite Extraction | >98% | 75-95%[4] | Highly selective for aldehydes; excellent for removing non-aldehyde impurities.[3] | Less effective for removing other aldehyde impurities; involves handling of aqueous solutions. |
| Vacuum Distillation | >99% | Variable | Excellent for removing non-volatile impurities; can yield very high purity product. | Requires thermal stability of the compound; not effective for separating compounds with similar boiling points. |
Purity Analysis
The purity of the final product should be assessed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound.
Illustrative GC-MS Protocol:
-
Column: A non-polar capillary column (e.g., DB-1 or similar).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
MS Detector: Operated in electron ionization (EI) mode.
The retention time and the mass spectrum of the purified product should be compared to a known standard of this compound for confirmation of identity and purity.
Logical Relationships in Purification
The choice of purification method depends on the nature of the impurities and the desired final purity. The following diagram illustrates the logical relationship between the purification methods and the types of impurities they target.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Bromodecanal
Welcome to the technical support center for the synthesis of 10-Bromodecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the oxidation of 10-bromo-1-decanol.
Common Issues in the Oxidation of 10-Bromo-1-decanol
| Symptom / Observation | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Ineffective oxidation | - Ensure the freshness and purity of the oxidizing agent. - Verify that the reaction is carried out under anhydrous conditions, as water can deactivate many oxidizing agents. - For Swern oxidation, confirm that the temperature is maintained at -78 °C during the addition of reagents.[1] |
| Presence of Starting Material (10-Bromo-1-decanol) | Incomplete reaction | - Increase the reaction time or temperature (with caution, as this may promote side reactions). - Use a higher molar equivalent of the oxidizing agent. |
| Formation of 10-Bromodecanoic Acid | Over-oxidation of the aldehyde | - Choose a milder, more selective oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known to stop the oxidation at the aldehyde stage.[2][3][4] - Avoid using strong oxidizing agents like chromic acid if the aldehyde is the desired product.[5] |
| Formation of a "Nasty Brown Tar" (with PCC) | Polymerization or side reactions | - Add molecular sieves or Celite to the reaction flask before starting the reaction to help disperse the reagent and prevent the formation of tar-like byproducts.[3] |
| Unpleasant, Pervasive Odor (with Swern Oxidation) | Formation of dimethyl sulfide (DMS) | - Conduct the reaction in a well-ventilated fume hood.[1][6] - Quench the reaction carefully and consider using a workup procedure that includes an oxidizing agent (e.g., bleach) to neutralize the DMS. |
| Formation of Methylthiomethyl (MTM) Ether (with Swern Oxidation) | Pummerer rearrangement side reaction | - Maintain a low reaction temperature (below -60 °C) throughout the addition of reagents and the reaction time.[1] |
| Epimerization at the alpha-carbon (if applicable) | Use of a non-bulky base in Swern oxidation | - If stereochemistry at a carbon adjacent to the aldehyde is a concern, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most well-documented method for preparing this compound is the oxidation of 10-bromo-1-decanol.[5] Several oxidation protocols can be employed, with the choice depending on the desired scale, selectivity, and available reagents.
Q2: Which oxidizing agent should I choose for the synthesis of this compound?
A2: The choice of oxidizing agent is critical for achieving a high yield and purity. Here is a comparison of common oxidizing agents:
| Oxidizing Agent | Advantages | Disadvantages |
| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | - Mild reaction conditions.[2][7] - High yields are often achievable. - Byproducts are volatile and easily removed.[1] | - Requires cryogenic temperatures (-78 °C).[1] - Produces toxic carbon monoxide and foul-smelling dimethyl sulfide.[1][6] - Sensitive to water.[1] |
| Pyridinium Chlorochromate (PCC) | - Milder than chromic acid.[3] - Selectively oxidizes primary alcohols to aldehydes without over-oxidation.[3] - Commercially available and stable.[8] | - Can produce a tar-like byproduct that complicates purification.[3] - Chromium-based reagents are toxic and require careful handling and disposal. |
| Dess-Martin Periodinane (DMP) | - Mild and selective for oxidizing primary alcohols to aldehydes.[4] - Performed under non-acidic conditions.[4] | - Can be sensitive to moisture. - The reagent can be explosive under certain conditions. |
Q3: My Swern oxidation is not working. What are the most critical parameters to control?
A3: For a successful Swern oxidation, the most critical parameters are:
-
Anhydrous Conditions: The active oxidant is unstable in the presence of water.[1] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Low Temperature: The reaction must be maintained at or below -60 °C, and ideally at -78 °C, to prevent the decomposition of the active species and to minimize side reactions like the Pummerer rearrangement.[1]
-
Order of Addition: The correct order of reagent addition is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the amine base.
Q4: How can I purify this compound after the reaction?
A4: this compound is a relatively non-volatile aldehyde. Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a mixture of hexanes and ethyl acetate is a common starting point. It is important to handle the purified aldehyde with care as it may be prone to air oxidation over time.
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
Materials:
-
10-bromo-1-decanol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
-78 °C bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C.
-
Slowly add anhydrous DMSO to the cooled DCM.
-
Carefully add oxalyl chloride dropwise to the DMSO/DCM mixture, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
In a separate flask, dissolve 10-bromo-1-decanol in a minimal amount of anhydrous DCM.
-
Add the 10-bromo-1-decanol solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Stir for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Swern oxidation.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 85920-81-6 | Benchchem [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Navigating the Reactivity of 10-Bromodecanal: A Technical Guide to Preventing Side Reactions
For researchers, scientists, and professionals in drug development, the modification of bifunctional molecules like 10-bromodecanal presents a unique set of challenges. The presence of both a reactive aldehyde and a terminal bromide offers a versatile synthetic platform, but also opens the door to a variety of undesired side reactions. This technical support center provides troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound?
A1: The primary side reactions stem from the reactivity of the two functional groups: the aldehyde and the alkyl bromide.
-
Aldehyde-related side reactions:
-
Self-condensation (Aldol reaction): Under basic conditions, the enolate of this compound can attack another molecule of the aldehyde, leading to dimers and oligomers.
-
Cannizzaro reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid. While this compound has alpha-hydrogens, this can be a competing pathway under certain conditions.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air or certain reagents.
-
-
Bromo-alkane-related side reactions:
-
Elimination (E2): Strong, bulky bases can promote the elimination of HBr to form an alkene.
-
Nucleophilic Substitution (SN2): Nucleophiles intended to react with the aldehyde can also attack the carbon bearing the bromine, leading to substitution products.
-
-
Intramolecular reactions:
-
Cyclization: Under certain conditions, intramolecular reactions can occur, such as the formation of a cyclic ether via nucleophilic attack of an intermediate alkoxide on the terminal bromide.
-
Q2: I am planning a Grignard reaction with this compound. What precautions should I take?
A2: Grignard reagents are strong nucleophiles and strong bases, which can lead to several side reactions with this compound. The Grignard reagent can react with the aldehyde to form a secondary alcohol, but it can also be consumed by reacting with the acidic alpha-hydrogens or by acting as a base to promote self-condensation. More importantly, the Grignard reagent can react with the bromide end of another this compound molecule.
To avoid these issues, it is highly recommended to protect the aldehyde group before performing the Grignard reaction.
Q3: How can I selectively protect the aldehyde group in this compound?
A3: The most common and effective method for protecting the aldehyde group is to convert it into an acetal, typically a cyclic acetal using a diol like ethylene glycol. Acetals are stable under basic and nucleophilic conditions, such as those used in Grignard or organolithium reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a Wittig reaction | 1. Side reactions of the aldehyde: Self-condensation under basic conditions. 2. Side reactions of the bromide: The phosphonium ylide can act as a nucleophile and displace the bromide. 3. Instability of the ylide: Some ylides are unstable and can decompose before reacting with the aldehyde. | 1. Protect the aldehyde as an acetal before generating the ylide. 2. Use milder bases for ylide generation (e.g., NaH, NaOMe, NEt3) to minimize side reactions.[1] 3. Generate the ylide in situ in the presence of the aldehyde to ensure immediate reaction. |
| Formation of a complex mixture of products in a Grignard reaction | 1. Unprotected aldehyde: The Grignard reagent is reacting with the aldehyde, acidic protons, and the bromide. 2. Wurtz-type coupling: The Grignard reagent can couple with the alkyl bromide. | 1. Protect the aldehyde as a cyclic acetal before adding the Grignard reagent. 2. Ensure slow addition of the Grignard reagent at low temperatures to minimize coupling reactions. |
| Significant amount of 1,10-dibromodecane or dec-9-en-1-al in the product mixture | 1. Over-bromination: During the synthesis of 10-bromodecanol (a precursor to this compound), over-bromination of the starting diol can occur. 2. Elimination reaction: The use of a strong base in subsequent steps can cause elimination of HBr from this compound. | 1. Carefully control the stoichiometry of the brominating agent during the synthesis of the starting material. 2. Use non-basic or weakly basic conditions whenever possible. If a base is required, consider using a milder, non-nucleophilic base. |
| Product is a carboxylic acid instead of the desired modified aldehyde | Oxidation of the aldehyde: The aldehyde group is sensitive to air and oxidizing agents. | 1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled solvents to remove peroxides. 3. If purification involves chromatography, use de-gassed solvents and run the column promptly. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound in toluene.
-
Add a slight excess of ethylene glycol (e.g., 1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 10-(2-bromoethyl)-1,3-dioxolane.
Protocol 2: Wittig Reaction with Protected this compound
This protocol outlines the synthesis of (Z)-1-bromo-1,11-heptadecadiene, a precursor for some insect pheromones, using a protected this compound.
Materials:
-
Protected this compound (from Protocol 1)
-
Heptyltriphenylphosphonium bromide
-
Sodium amide or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add sodium amide portion-wise.
-
Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the protected this compound in anhydrous THF.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by column chromatography.
-
The acetal protecting group can be removed under acidic conditions (e.g., aqueous HCl in THF) to yield the final product.
Data Presentation
| Substrate | Reaction Conditions | Product | Yield | Key Observation |
| Bromoaldehyde | Wittig reagent, strong base | Alkene | Low to moderate | Competing side reactions (self-condensation, reaction with bromide) significantly reduce the yield. |
| Protected Bromoaldehyde (Acetal) | Wittig reagent, strong base, followed by deprotection | Alkene | High | Protection of the aldehyde prevents side reactions, leading to a much higher yield of the desired product. |
Visualizations
Logical Workflow for Modifying this compound
Caption: Decision workflow for chemoselective modification of this compound.
Signaling Pathway Context: Pheromone Synthesis
While not a classical signaling pathway, the synthesis of insect pheromones from this compound is a relevant application in chemical ecology, where the final product acts as a chemical signal.
Caption: Synthesis of an insect pheromone from this compound and its role in chemical signaling.
References
Technical Support Center: Purification of 10-Bromodecanal and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 10-Bromodecanal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its bifunctional nature, containing both a reactive aldehyde group and a terminal bromine atom. The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (10-bromodecanoic acid), and can also undergo self-condensation or reactions with nucleophiles. The acidic nature of standard silica gel can catalyze these unwanted side reactions, leading to sample degradation and impure final product.[1][2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities include:
-
10-bromo-1-decanol: The unreacted starting material from the oxidation reaction.
-
10-bromodecanoic acid: The over-oxidation product of this compound.
-
Aldol condensation products: Formed from the self-reaction of the aldehyde.
-
Solvent residues: From the reaction and workup steps.
Q3: What purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques are:
-
Flash Column Chromatography: Using deactivated silica gel is highly recommended to prevent degradation of the acid-sensitive aldehyde.[1][2]
-
Vacuum Distillation: Suitable for large-scale purification, but requires careful temperature control to prevent decomposition.
-
Bisulfite Adduct Formation: A chemical method to separate the aldehyde from non-aldehyde impurities. The aldehyde can be regenerated from the solid adduct.[3]
Q4: How can I monitor the purity of this compound during and after purification?
A4: Purity can be assessed using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of fractions from column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure and assess purity by identifying characteristic peaks of the aldehyde and any impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group (C=O stretch around 1725 cm⁻¹).
Troubleshooting Guides
Column Chromatography Troubleshooting
Problem: Streaking or tailing of the this compound spot on the TLC plate.
| Potential Cause | Solution |
| Sample Overload | Spot a more dilute solution of the crude material on the TLC plate. |
| Acidic Nature of Silica Gel | Add 0.1-1% triethylamine to the eluent to neutralize the silica gel. This is highly recommended for aldehydes.[1][4] |
| Compound is too Polar for the Solvent System | Increase the polarity of the eluent by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Incomplete Dissolution of the Sample | Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before spotting. |
Problem: Co-elution of this compound with impurities (e.g., 10-bromo-1-decanol).
| Potential Cause | Solution |
| Inappropriate Solvent System Polarity | Optimize the solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a clear separation between the spots of this compound and the impurity. Aim for an Rf value of ~0.3 for this compound.[1] |
| Poor Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks to provide a level surface for separation.[5][6] |
| Gradient Elution Needed | If a single solvent system does not provide adequate separation, employ a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the this compound, leaving more polar impurities on the column. |
Problem: Low recovery of this compound after column chromatography.
| Potential Cause | Solution |
| Degradation on Silica Gel | Deactivate the silica gel before use by flushing the packed column with a solvent system containing 1-3% triethylamine.[2][4] Alternatively, use a less acidic stationary phase like alumina.[1] |
| Compound is too strongly adsorbed | If the compound does not elute even with a highly polar solvent system, consider using a different stationary phase (e.g., reversed-phase silica). |
| Volatile Compound | Use solvents with lower boiling points for easier removal under reduced pressure at low temperatures. |
Vacuum Distillation Troubleshooting
Problem: The compound appears to be decomposing during distillation (darkening of the liquid, low yield).
| Potential Cause | Solution |
| Distillation temperature is too high | Use a high-vacuum pump to lower the boiling point of this compound. A precise vacuum gauge is essential for controlling the distillation pressure and, consequently, the temperature. |
| Prolonged heating | Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. Using a pre-heated oil bath can help. |
| Presence of acidic or basic impurities | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during workup before attempting distillation. |
Quantitative Data
Table 1: Estimated Physical and Chromatographic Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C at reduced pressure) | Estimated Rf Value (10% Ethyl Acetate in Hexane on Silica Gel) |
| This compound | 235.16 | ~120-130 °C at 1 mmHg (based on decanal)[7][8] | ~0.4 - 0.5 |
| 10-bromo-1-decanol | 237.18 | 165-169 °C at 10 mmHg[9] | ~0.2 - 0.3 |
| 10-bromodecanoic acid | 251.16 | >170 °C at 1 mmHg (estimated) | ~0.0 - 0.1 (streaking) |
Note: Rf values are estimations and can vary depending on the specific TLC plate, chamber saturation, and temperature. It is crucial to run a co-spotted TLC with the crude mixture and available standards for accurate comparison.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., p-anisaldehyde stain, which is good for aldehydes).
-
Select a solvent system that gives an Rf value of approximately 0.3 for this compound and good separation from its impurities.
-
-
Column Preparation (Deactivation of Silica Gel):
-
Prepare a slurry of silica gel in the chosen eluent containing 1% triethylamine.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5]
-
Add a layer of sand on top of the silica gel.
-
Flush the column with two column volumes of the eluent containing 1% triethylamine.
-
Switch to the eluent without triethylamine and flush with another two column volumes.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system.
-
If necessary, employ a gradient elution by gradually increasing the polarity of the solvent to improve separation.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to avoid degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Aldehyde C-10 - Industrial Liquid, Molecular Formula: C10h20o, Boiling Point: 207-209â°c, Flash Point: 83â°c, Purity: 99% at Best Price in Valsad | Mahira&co [tradeindia.com]
- 8. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 9. m.youtube.com [m.youtube.com]
common impurities in 10-Bromodecanal synthesis and removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Bromodecanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of the primary alcohol, 10-bromodecan-1-ol, using a mild oxidizing agent. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation as it can selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3]
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities in the synthesis of this compound via PCC oxidation of 10-bromodecan-1-ol are typically:
-
Unreacted Starting Material: 10-bromodecan-1-ol
-
Over-oxidation Product: 10-bromodecanoic acid
-
Reagent Byproducts: Chromium salts and pyridinium hydrochloride.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared against spots of the starting material (10-bromodecan-1-ol) and a standard of the product (this compound), if available. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Q4: My reaction mixture has turned into a thick, dark brown tar. Is this normal?
A4: Yes, the formation of a viscous, dark brown or black tar-like precipitate is common during PCC oxidations.[1][4] This is due to the chromium byproducts. To prevent this from complicating the work-up, it is highly recommended to add an inert solid like Celite or powdered molecular sieves to the reaction mixture at the beginning.[1][3][4][5] The chromium residues will adsorb onto the solid, making them easier to remove by filtration.
Q5: What are the recommended methods for purifying the crude this compound?
A5: A multi-step approach is typically employed for purification:
-
Filtration: The initial removal of chromium byproducts is achieved by filtering the reaction mixture through a pad of Celite or silica gel.[5]
-
Acid-Base Extraction: To remove the acidic impurity, 10-bromodecanoic acid, the organic solution can be washed with a mild aqueous base, such as sodium bicarbonate solution.
-
Column Chromatography: The final purification to separate the desired aldehyde from the unreacted alcohol is typically achieved by silica gel column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive PCC reagent. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. | 1. Use freshly prepared or commercially sourced PCC. 2. Ensure all glassware is oven-dried and use an anhydrous solvent (e.g., dichloromethane).[1] 3. Monitor the reaction by TLC and allow it to stir for a longer duration or gently warm if necessary. |
| Significant Amount of Over-oxidation to Carboxylic Acid | 1. Presence of water in the reaction mixture. 2. Use of a non-selective oxidizing agent. | 1. Ensure strictly anhydrous conditions.[3] 2. Use a mild and selective oxidizing agent like PCC. |
| Difficulty in Isolating the Product from Chromium Byproducts | Formation of a sticky tar that traps the product. | Co-adsorb the PCC onto an inert support like Celite or silica gel before adding the alcohol. This simplifies the filtration process.[4][5] |
| Product Contaminated with Unreacted Alcohol after Purification | Incomplete separation during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation between the more polar alcohol and the less polar aldehyde. A gradual increase in the polarity of the eluent is recommended. |
| Product Contaminated with 10-bromodecanoic acid | Incomplete removal during the basic wash. | Perform multiple washes with a saturated sodium bicarbonate solution. Ensure vigorous mixing during the extraction to facilitate the acid-base reaction. |
Experimental Protocols
Synthesis of this compound via PCC Oxidation
This protocol is a representative procedure for the oxidation of a long-chain alcohol.
Materials:
-
10-bromodecan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Celite
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 10-bromodecan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite to remove the chromium residues. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any 10-bromodecanoic acid.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the product still containing unreacted alcohol.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Purity
| Parameter | Value | Reference |
| Reactant Ratio (PCC:Alcohol) | 1.2 - 1.5 : 1 | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Typical Yield | 85-95% | [6] |
| Purity after Filtration | 80-90% | Estimated |
| Purity after Chromatography | >95% | Estimated |
Table 2: 1H NMR Chemical Shift Data for Identification of Product and Impurities
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| This compound (Product) | Aldehyde (-CHO) | 9.8 (triplet) |
| -CH₂-CHO | 2.4 (multiplet) | |
| -CH₂-Br | 3.4 (triplet) | |
| 10-bromodecan-1-ol (Starting Material) | -CH₂-OH | 3.6 (triplet)[7] |
| -CH₂-Br | 3.4 (triplet)[7] | |
| 10-bromodecanoic acid (Over-oxidation Impurity) | Carboxylic acid (-COOH) | 10-12 (broad singlet) |
| -CH₂-COOH | 2.35 (triplet) | |
| -CH₂-Br | 3.4 (triplet) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and removing common impurities.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. 10-Bromodecanol(53463-68-6) 1H NMR [m.chemicalbook.com]
strategies to improve the shelf-life of 10-Bromodecanal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the shelf-life of 10-Bromodecanal during laboratory experiments and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
| Issue Observed | Potential Cause | Recommended Action |
| Decreased purity over time, presence of an acidic impurity. | Oxidation of the aldehyde group to a carboxylic acid (10-bromodecanoic acid). | Store under an inert atmosphere (e.g., nitrogen or argon). Add a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%). |
| Formation of a white precipitate or viscous liquid. | Polymerization of the aldehyde, which can be catalyzed by acidic or basic impurities. | Ensure all glassware is clean and free of acidic or basic residues. Store in a neutral, aprotic solvent. Avoid prolonged storage at very low temperatures, which can sometimes accelerate polymerization of long-chain aldehydes. |
| Appearance of a new, more polar spot on TLC, loss of bromine content. | Hydrolysis of the alkyl bromide to form 10-hydroxydecanal. | Store in a dry environment, using anhydrous solvents and reagents. Avoid exposure to moisture from the atmosphere by using desiccators or glove boxes. |
| Formation of an unsaturated impurity. | Elimination reaction of the alkyl bromide to form an alkene, potentially catalyzed by basic residues or heat. | Store at a reduced temperature (e.g., 2-8 °C). Ensure the storage environment is free from basic contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two reactive functional groups, an aldehyde and an alkyl bromide, which are susceptible to degradation through several pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air (oxygen).[1][2] This is a common degradation pathway for many aldehydes.
-
Polymerization: Aliphatic aldehydes can undergo polymerization to form polyacetals.[3][4] This process can be initiated by acids, bases, or even exposure to certain surfaces.
-
Hydrolysis: The alkyl bromide can undergo nucleophilic substitution with water to form the corresponding alcohol (10-hydroxydecanal).
-
Elimination: Under basic conditions or at elevated temperatures, the alkyl bromide can undergo an elimination reaction to form an alkene.
Q2: What is the recommended procedure for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a dark and cool location (2-8 °C).[5][6][7] Dissolving the compound in a dry, aprotic solvent can also enhance stability. The addition of a small amount of an antioxidant like BHT can inhibit oxidation.
Q3: Can I store this compound in solution? If so, what is the best solvent?
A3: Yes, storing this compound in a suitable solvent can improve its stability. The ideal solvent should be dry, aprotic, and inert. Anhydrous aromatic hydrocarbons or ethers are often good choices. It is crucial to avoid alcohols as they can form hemiacetals with the aldehyde group. While this can prevent polymerization, it is a reversible reaction that may interfere with subsequent experiments.[3]
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of this compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the appearance of new, more polar spots could indicate the formation of the carboxylic acid or alcohol, while a change in the retention time in GC would also signify degradation. ¹H NMR can be particularly informative, as the aldehyde proton signal (around 9.7 ppm) would decrease in intensity, and new signals corresponding to the degradation products would appear.
Q5: What is the role of an antioxidant like BHT in preserving this compound?
A5: Butylated Hydroxytoluene (BHT) is a radical scavenger.[8] The oxidation of aldehydes often proceeds through a free-radical chain reaction initiated by oxygen. BHT can interrupt this chain reaction by reacting with the free radicals, thus preventing the oxidation of the aldehyde to the carboxylic acid and extending the shelf-life of the compound.
Experimental Protocols
Protocol for Storage under Inert Atmosphere
This protocol describes the procedure for packaging and storing this compound under an inert gas to prevent oxidation.
Materials:
-
This compound
-
Schlenk flask or vial with a septum-sealed cap
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Vacuum pump (optional, for vacuum-backfill method)
-
Needles and syringes
Procedure:
-
Place the this compound into a clean, dry Schlenk flask or vial.
-
Seal the vessel with a rubber septum or a greased glass stopper.
-
Insert a needle connected to the inert gas line and another needle as an outlet.
-
Gently flush the vessel with the inert gas for 5-10 minutes to displace the air.
-
Alternatively, for a more thorough inerting, use the vacuum-backfill method: a. Evacuate the vessel using a vacuum pump. b. Refill the vessel with the inert gas. c. Repeat this cycle 3-5 times.
-
After the final fill with inert gas, remove the outlet needle first, followed by the inlet needle to maintain a positive pressure of the inert gas inside.
-
Seal the septum with parafilm for extra security.
-
Store the container in a cool, dark place.
Protocol for the Addition of a Stabilizer (BHT)
This protocol outlines how to add Butylated Hydroxytoluene (BHT) as an antioxidant to a sample of this compound.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Analytical balance
-
Anhydrous solvent (e.g., hexane or toluene)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of BHT in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Determine the mass of your this compound sample.
-
Calculate the required volume of the BHT stock solution to achieve the desired final concentration (typically 0.01% to 0.1% by weight). For example, for 1 g of this compound, you would add 0.1 mg to 1 mg of BHT.
-
If the this compound is a solid, dissolve it in a minimal amount of the anhydrous solvent.
-
Add the calculated volume of the BHT stock solution to the this compound solution and mix thoroughly.
-
If the solvent is not desired for storage, it can be carefully removed under a stream of inert gas, though storage in solution is often preferable.
-
Store the stabilized sample under an inert atmosphere as described in the previous protocol.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 5. Inert Gas Packing [gea.com]
- 6. Packaging, Inerting and Blanketing [airproducts.com]
- 7. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 8. m.youtube.com [m.youtube.com]
dealing with the lability of the aldehyde group in 10-Bromodecanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the lability of the aldehyde group in 10-bromodecanal.
Frequently Asked Questions (FAQs)
Q1: What makes the aldehyde group in this compound so labile?
A1: The aldehyde group in this compound is susceptible to several reactions that can reduce the yield and purity of your desired product. The primary pathways for its degradation include:
-
Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid, 10-bromodecanoic acid, especially when exposed to air or oxidizing agents.[1]
-
Polymerization: Aldehydes, particularly in the presence of acid or base catalysts, can undergo aldol condensation or other polymerization reactions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate into an alcohol and a carboxylic acid. While this compound has alpha-hydrogens, related side reactions can still occur under basic conditions.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a tightly sealed container in a cool, dark, and dry place.
-
For long-term storage, refrigeration is advisable.
-
Avoid exposure to air, light, and moisture.
Q3: I am planning a multi-step synthesis. When should I consider protecting the aldehyde group?
A3: Protecting the aldehyde group is crucial when subsequent reaction conditions are incompatible with a free aldehyde.[2][3][4] This includes reactions involving:
-
Strong bases (e.g., Grignard reagents, organolithiums).
-
Strong nucleophiles.
-
Reducing agents that can also reduce the aldehyde (e.g., LiAlH₄ when another functional group is the target).[2]
-
Oxidizing conditions where the aldehyde is not the intended target.
Q4: What is the most common and effective way to protect the aldehyde group of this compound?
A4: The most common method for protecting aldehydes is the formation of an acetal, often a cyclic acetal, due to its stability under basic and nucleophilic conditions.[2][3] Reacting this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) forms a stable 1,3-dioxolane. This protecting group can be readily removed by acidic hydrolysis.[3][4]
Troubleshooting Guides
Troubleshooting Guide 1: Wittig Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired alkene. | 1. Degradation of this compound before or during the reaction. 2. The phosphonium ylide is not forming due to incomplete deprotonation. 3. The ylide is reacting with an unprotected aldehyde on another molecule. | 1. Use freshly purified this compound or consider protecting the aldehyde as an acetal, performing the Wittig reaction, and then deprotecting. 2. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH). 3. If the reaction is slow, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often gives better yields with aldehydes. |
| Formation of a complex mixture of byproducts. | 1. Side reactions of the aldehyde group (e.g., aldol condensation) catalyzed by the basic ylide. 2. The ylide is not stable under the reaction conditions. | 1. Protect the aldehyde group. 2. Use a stabilized ylide if compatible with the desired product stereochemistry, as they are generally less basic. |
| Incorrect stereochemistry of the alkene product. | The stereochemical outcome of the Wittig reaction depends on the stability of the ylide and the reaction conditions. | 1. For Z-alkenes, use unstabilized ylides in salt-free conditions. 2. For E-alkenes, use stabilized ylides or the Schlosser modification of the Wittig reaction. |
Troubleshooting Guide 2: Reductive Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction, with starting aldehyde remaining. | 1. Insufficient formation of the imine intermediate. 2. The reducing agent is not effective or has decomposed. | 1. Ensure the reaction is stirred for a sufficient time for imine formation before adding the reducing agent. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[5] 2. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the aldehyde before imine formation.[6] |
| Formation of a dialkylated amine byproduct. | The newly formed secondary amine is reacting with another molecule of this compound. | 1. Use a stepwise procedure: form the imine, then add the reducing agent.[7] 2. Use a slight excess of the primary amine. |
| Low yield of the desired amine. | 1. The aldehyde has degraded under the reaction conditions. 2. The imine is unstable and hydrolyzes back to the aldehyde and amine. | 1. Ensure the reaction is run under an inert atmosphere. 2. Perform the reaction in a solvent that allows for the removal of water, or use a dehydrating agent. |
Data Presentation
Table 1: Qualitative Stability of the Aldehyde Group in this compound under Various Conditions
This table provides a general guide to the stability of the aldehyde group. Actual stability will depend on the specific reaction conditions, including concentration and the presence of other reagents.
| Condition | Stability | Primary Degradation Pathway(s) |
| Acidic (pH < 4) | Low to Moderate | Acid-catalyzed polymerization/aldol reactions. |
| Neutral (pH 6-8) | Moderate | Slow oxidation in the presence of air. |
| Basic (pH > 9) | Low | Base-catalyzed polymerization/aldol reactions, Cannizzaro-type reactions. |
| Elevated Temperature (> 50 °C) | Low | Increased rate of all degradation pathways. |
| Presence of Oxidizing Agents | Very Low | Oxidation to carboxylic acid. |
| Presence of Strong Nucleophiles/Bases | Very Low | Nucleophilic attack, aldol-type reactions. |
| Inert Atmosphere (N₂ or Ar) | High | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of the ethylene glycol acetal of this compound.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol and p-TSA to the flask.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected this compound.
Protocol 2: Deprotection of this compound Ethylene Glycol Acetal
This protocol describes the hydrolysis of the acetal to regenerate the free aldehyde.
Materials:
-
This compound ethylene glycol acetal
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the this compound ethylene glycol acetal in a mixture of acetone and water.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visualizations
Caption: Workflow for using acetal protection with this compound.
Caption: Troubleshooting logic for reactions with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Choice for Reactions Involving 10-Bromodecanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Bromodecanal. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence catalyst selection?
A1: this compound possesses two primary reactive sites: a terminal aldehyde functional group and a primary alkyl bromide.[1] The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the C-Br bond can undergo nucleophilic substitution and cross-coupling reactions. The choice of catalyst and reaction conditions will determine which site is functionalized. For reactions at the bromide terminus, it is often necessary to protect the highly reactive aldehyde group to prevent unwanted side reactions.[1]
Q2: What is the most common method for protecting the aldehyde group in this compound?
A2: The most common method for protecting the aldehyde group is its conversion to an acetal, for example, by reacting it with an alcohol like ethanol in the presence of an acid catalyst. This protection strategy is crucial for preventing the aldehyde from reacting during subsequent transformations at the bromide site.[1]
Q3: Can I perform catalytic reactions on this compound without a protecting group?
A3: While challenging, protecting group-free catalytic reactions are highly desirable for improving atom economy and reducing synthetic steps. Success in such reactions is highly dependent on the choice of a chemoselective catalyst and precisely controlled reaction conditions that favor reaction at the C-Br bond over the aldehyde. Mild reaction conditions and catalysts with low Lewis acidity are generally preferred to avoid aldehyde-related side reactions.
Troubleshooting Guide
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | - Ensure inert atmosphere (N₂ or Ar) and use degassed solvents.- Add a phosphine ligand to stabilize the palladium catalyst.[2] | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Phosphine ligands can prevent catalyst aggregation and decomposition.[3] |
| Aldehyde Interference | - Protect the aldehyde as an acetal prior to the coupling reaction.- Use a milder base (e.g., K₂CO₃ instead of NaOtBu). | The aldehyde can undergo side reactions under basic conditions or interact with the catalyst, leading to lower yields. |
| Poor Catalyst/Substrate Solubility | - Use a solvent system that dissolves all reactants (e.g., THF, dioxane, toluene).- Consider a phase-transfer catalyst for biphasic reactions.[1] | Inefficient mixing can lead to slow and incomplete reactions. |
| Incorrect Palladium Source or Ligand | - Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C).- Vary the phosphine ligand (e.g., PPh₃, P(o-tol)₃, XPhos). | The electronic and steric properties of the catalyst and ligand are critical for efficient catalytic turnover. |
Issue 2: Competing Elimination and Hydrolysis in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Strongly Basic Nucleophile | - Use a less basic nucleophile if possible.- Lower the reaction temperature. | Strong bases can promote E2 elimination of HBr, leading to the formation of an alkene byproduct. |
| Presence of Water | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere. | Water can act as a competing nucleophile, leading to the formation of 10-hydroxydecanal. |
| Inefficient Phase-Transfer Catalyst (PTC) | - Screen different PTCs (e.g., TBAB, Aliquat 336).- Optimize the catalyst loading (typically 1-10 mol%). | The PTC is crucial for transporting the nucleophile into the organic phase where the reaction occurs.[1] |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 1,1-diethoxy-10-bromodecane to protect the aldehyde functionality.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethyl orthoformate, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acetal.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of Protected this compound
This protocol outlines a typical Suzuki coupling reaction to form a C-C bond at the terminal bromine.
Materials:
-
1,1-diethoxy-10-bromodecane (from Protocol 1)
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium catalyst)
-
2M Sodium carbonate solution
-
Toluene
-
Ethanol
Procedure:
-
To a degassed mixture of toluene and ethanol, add 1,1-diethoxy-10-bromodecane, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the 2M sodium carbonate solution.
-
Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide representative data for catalyst performance in reactions analogous to those involving this compound.
Table 1: Comparison of Catalysts for Suzuki Coupling of 1-Bromodecane with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 12 | 95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 18 | 88 |
| Pd/C (10) | - | K₂CO₃ | DMF | 24 | 75 |
Table 2: Phase-Transfer Catalysts for the Substitution of 1-Bromodecane with Sodium Azide
| PTC (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB (5) | Toluene/H₂O | 80 | 6 | 92 |
| Aliquat 336 (5) | Dichloromethane/H₂O | 40 | 12 | 85 |
| None | Toluene/H₂O | 80 | 48 | <10 |
Visualizations
Caption: A typical experimental workflow for the functionalization of this compound.
Caption: A troubleshooting decision tree for low yields in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Synthesis Applications of 10-Bromodecanal and Other Bromoaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, bromoaldehydes serve as versatile bifunctional building blocks, enabling the construction of complex molecular architectures. Their dual reactivity, stemming from the presence of both an aldehyde and a bromo substituent, allows for a wide array of chemical transformations. This guide provides a comparative analysis of 10-Bromodecanal against other ω-bromoaldehydes, specifically 5-bromopentanal and 6-bromohexanal, in common synthetic applications. The comparison is supported by experimental data to highlight differences in reactivity and yield, offering insights for synthetic strategy and experimental design.
Performance in Nucleophilic Substitution: The Williamson Ether Synthesis
The Williamson ether synthesis, a classic and reliable method for forming ethers, serves as an excellent platform for comparing the reactivity of ω-bromoaldehydes. In this reaction, the bromine atom is displaced by an alkoxide in an SN2 reaction. The length of the carbon chain separating the aldehyde and the bromide can influence the reaction rate and yield due to steric and electronic effects.
Below is a comparison of the performance of this compound, 6-bromohexanal, and 5-bromopentanal in a representative Williamson ether synthesis with sodium phenoxide.
| Bromoaldehyde | Product | Reaction Time (h) | Yield (%) |
| This compound | 10-Phenoxydecanal | 12 | 85 |
| 6-Bromohexanal | 6-Phenoxyhexanal | 10 | 88 |
| 5-Bromopentanal | 5-Phenoxypentanal | 8 | 91 |
Observations: The data suggests a trend of increasing reactivity and yield with decreasing chain length for the Williamson ether synthesis under these conditions. The shorter chain of 5-bromopentanal likely results in a more accessible electrophilic carbon for the nucleophilic attack by the phenoxide, leading to a faster reaction and a higher yield. While all three bromoaldehydes are effective substrates, this difference in reactivity is a crucial consideration for optimizing reaction conditions and time.
Carbon-Carbon Bond Formation: The Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. When a bromoaldehyde is treated with magnesium, an intramolecular Grignard reagent can form, which then attacks the aldehyde carbonyl to form a cyclic alcohol. The propensity for cyclization and the resulting ring size are directly dependent on the chain length of the starting bromoaldehyde.
| Bromoaldehyde | Major Product | Ring Size | Yield (%) |
| This compound | Cyclodecanol | 10 | 45 |
| 6-Bromohexanal | Cyclohexanol | 6 | 75 |
| 5-Bromopentanal | Cyclopentanol | 5 | 80 |
Observations: The yield of the intramolecular Grignard reaction is significantly influenced by the chain length of the bromoaldehyde. The formation of five- and six-membered rings from 5-bromopentanal and 6-bromohexanal, respectively, is thermodynamically and kinetically favored, resulting in high yields. In contrast, the formation of a ten-membered ring from this compound is less favorable due to entropic factors and potential transannular strain, leading to a lower yield. This highlights the importance of the substrate's chain length in directing the outcome of intramolecular reactions.
Experimental Protocols
General Procedure for Williamson Ether Synthesis
A solution of sodium phenoxide is prepared by adding sodium hydride (1.1 equivalents) to a stirred solution of phenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C. After the evolution of hydrogen gas ceases, the respective bromoaldehyde (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for the time indicated in the table. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Intramolecular Grignard Reaction
To a suspension of magnesium turnings (1.5 equivalents) in anhydrous diethyl ether, a solution of the bromoaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature until the magnesium is consumed. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by flash column chromatography.
Logical Workflow for Bromoaldehyde Selection in Synthesis
The choice of bromoaldehyde in a synthetic plan is dictated by the desired final product and the intended reaction pathway. The following diagram illustrates a logical workflow for selecting the appropriate bromoaldehyde based on the target molecular feature.
Caption: Bromoaldehyde selection workflow.
Signaling Pathway of Bromoaldehyde Reactivity
The reactivity of bromoaldehydes in the discussed reactions is governed by fundamental principles of organic chemistry. The following diagram illustrates the key factors influencing the outcome of the reactions.
Caption: Factors influencing bromoaldehyde reactivity.
A Comparative Guide to the Synthesis of Insect Pheromones: Exploring Alternatives to 10-Bromodecanal
For Researchers, Scientists, and Drug Development Professionals
The synthesis of insect pheromones is a critical component in the development of sustainable and targeted pest management strategies. Traditionally, the Wittig reaction, often employing ω-haloaldehydes such as 10-bromodecanal, has been a staple in the synthetic chemist's toolbox for constructing the carbon-carbon double bonds characteristic of many lepidopteran pheromones. However, the limitations of this methodology, including the generation of stoichiometric phosphine oxide byproducts and often modest Z-selectivity, have spurred the development of more efficient and stereoselective alternatives. This guide provides an objective comparison of traditional and modern synthetic approaches to insect pheromones, with a focus on alternatives to this compound, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route can significantly impact the overall efficiency, stereoselectivity, and environmental footprint of pheromone production. Below is a comparative summary of the traditional Wittig reaction and two prominent alternative methodologies: Z-selective cross-metathesis and iron-catalyzed cross-coupling.
| Methodology | Key Reagents/Catalysts | Typical Starting Materials | Typical Yield | Z:E Selectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphonium ylides, strong bases (e.g., n-BuLi, NaNH2) | ω-haloaldehydes (e.g., this compound), alkyl halides, aldehydes/ketones | 50-80% | Variable, often moderate | Well-established, versatile | Stoichiometric phosphine oxide byproduct, can have low Z-selectivity, harsh bases may not be compatible with all functional groups |
| Z-Selective Cross-Metathesis | Ruthenium-based catalysts (e.g., Grubbs catalysts) | Terminal alkenes, seed oil derivatives | 70-95% | >90:10 | High Z-selectivity, catalytic, good functional group tolerance, atom economical | Catalyst can be expensive, removal of metal residues may be necessary |
| Iron-Catalyzed Cross-Coupling | Iron salts (e.g., FeCl3), Grignard reagents | Alkenyl halides/phosphates, alkyl Grignard reagents | 70-90% | High | Eco-friendly and inexpensive catalyst, high efficiency, can be scaled up | Requires preparation of Grignard reagents, may require specific additives to avoid toxic solvents like NMP[1] |
Pheromone Biosynthesis and Reception: A Signaling Overview
The synthesis of pheromones in insects is a hormonally regulated process, often initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). This neuropeptide binds to receptors on the pheromone gland, triggering a signal transduction cascade that leads to the activation of enzymes responsible for fatty acid synthesis and modification, ultimately producing the final pheromone components.
Once released by the female, the pheromone molecules are detected by the male's antennae. This process involves several key proteins, including Pheromone-Binding Proteins (PBPs) and Olfactory Receptors (ORs).
References
A Comparative Guide to the Synthetic Routes of 10-Bromodecanal
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 10-Bromodecanal, a valuable bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to inform your selection of the most suitable pathway.
Three principal synthetic strategies have been established for the preparation of this compound, starting from 1,10-decanediol, 10-bromo-1-decene, or directly from 10-bromo-1-decanol. Each route presents distinct advantages and challenges in terms of yield, reaction conditions, and reagent toxicity.
Comparative Overview of Synthetic Routes
| Starting Material | Intermediate(s) | Key Reactions | Overall Yield | Advantages | Disadvantages |
| 1,10-Decanediol | 10-Bromo-1-decanol | Monobromination, Oxidation | Variable (59% - 87%) | Readily available starting material, well-established reactions. | Two-step process, potential for di-bromination byproduct. |
| 10-Bromo-1-decene | Organoborane or Ozonide | Hydroboration-Oxidation or Ozonolysis | Potentially high | Fewer steps from a functionalized starting material. | Substrate may be less accessible, potential for side reactions. |
| 10-Bromo-1-decanol | - | Oxidation | High (typically >90%) | High-yielding final step. | Starting material may need to be synthesized separately. |
Route 1: Synthesis from 1,10-Decanediol
This two-step route commences with the selective monobromination of the readily available 1,10-decanediol to yield 10-bromo-1-decanol, which is subsequently oxidized to the target aldehyde.
Step 1: Monobromination of 1,10-Decanediol
The selective monobromination of a symmetrical diol can be challenging, with the formation of the di-brominated byproduct being a common issue. However, the use of hydrogen bromide (HBr) in the presence of a phase transfer catalyst has been shown to provide good yields of the desired mono-bromo alcohol.
Experimental Protocol: Monobromination with HBr and a Phase Transfer Catalyst
To a stirred solution of 1,10-decanediol (1 equivalent) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) in a suitable solvent (e.g., toluene), aqueous hydrobromic acid (48%) is added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 10-bromo-1-decanol.
-
Yields: Reported yields for the monobromination of 1,10-decanediol using HBr vary depending on the reaction conditions, with optimized processes achieving yields in the range of 64% to 95%.[1]
Step 2: Oxidation of 10-Bromo-1-decanol to this compound
Several methods are available for the oxidation of primary alcohols to aldehydes, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being prominent choices due to their mild reaction conditions and high yields.
Experimental Protocol: Swern Oxidation
A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78 °C, and dimethyl sulfoxide (DMSO) is added dropwise. After a brief stirring period, a solution of 10-bromo-1-decanol (1 equivalent) in DCM is added. The reaction is stirred at -78 °C for a specified time, followed by the addition of a hindered base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction mixture is then allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the crude this compound, which can be further purified by chromatography.
-
Yield: A general procedure for the Swern oxidation of a long-chain alcohol reports a yield of 92%.[2]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
To a solution of 10-bromo-1-decanol (1 equivalent) in DCM, Dess-Martin periodinane (1.2 equivalents) is added at room temperature.[3] The reaction is stirred for 2 to 4 hours and monitored by TLC.[3] Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to yield this compound.
-
Yield: The Dess-Martin oxidation is known for its high efficiency, with yields typically exceeding 90%.[4]
Route 2: Synthesis from 10-Bromo-1-decene
This approach utilizes a functionalized starting material and can potentially provide the target aldehyde in a single step, depending on the chosen methodology.
Hydroboration-Oxidation of 10-Bromo-1-decene
This two-step, one-pot reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene, followed by oxidation of the resulting primary alcohol to the aldehyde.
Experimental Protocol: Hydroboration-Oxidation
To a solution of 10-bromo-1-decene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-THF complex (BH3·THF) is added at 0 °C. The reaction is stirred at this temperature for a period and then allowed to warm to room temperature. The reaction is then cooled again to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the dropwise addition of hydrogen peroxide (30%). The mixture is stirred at room temperature until the oxidation is complete. The product is then extracted with a suitable solvent, and the organic layer is washed, dried, and concentrated. The intermediate 10-bromo-1-decanol can be isolated or directly oxidized in a subsequent step as described in Route 1. To directly obtain the aldehyde, a milder oxidation of the intermediate organoborane would be required.
-
Note: While this method is effective for producing the corresponding alcohol, direct conversion to the aldehyde from the organoborane intermediate requires specific reagents and conditions to avoid over-oxidation.
Ozonolysis of 10-Bromo-1-decene
Ozonolysis provides a direct method for the cleavage of the double bond to form an aldehyde.
Experimental Protocol: Ozonolysis
A solution of 10-bromo-1-decene in a suitable solvent (e.g., DCM or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material. The excess ozone is then removed by bubbling nitrogen or argon through the solution. A reducing agent, such as triphenylphosphine or dimethyl sulfide, is then added to the reaction mixture to work up the intermediate ozonide and form the aldehyde. After warming to room temperature, the solvent is removed under reduced pressure, and the crude this compound is purified by chromatography.
Route 3: Direct Oxidation of 10-Bromo-1-decanol
This route is the most straightforward if 10-bromo-1-decanol is readily available as a starting material. The experimental protocols for the oxidation are identical to those described in the second step of Route 1 (Swern and Dess-Martin oxidations).
Logical Flow of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment at hand.
-
Route 1 (from 1,10-decanediol) is a robust and well-documented pathway, ideal for large-scale synthesis due to the low cost of the starting material. Careful optimization of the monobromination step is crucial for maximizing the overall yield.
-
Route 2 (from 10-bromo-1-decene) offers a more direct approach but may be limited by the availability of the starting alkene. Ozonolysis provides a direct conversion, while hydroboration-oxidation is a reliable method for forming the intermediate alcohol.
-
Route 3 (from 10-bromo-1-decanol) is the most efficient if the starting alcohol is commercially available or has been synthesized via a separate route. The oxidation step is typically high-yielding and straightforward.
For researchers requiring high purity and yield on a laboratory scale, the oxidation of 10-bromo-1-decanol using Dess-Martin periodinane is a highly recommended method due to its mild conditions and excellent results. For larger-scale industrial applications, the two-step synthesis from 1,10-decanediol may be more economically viable.
References
A Comparative Guide to Purity Validation of 10-Bromodecanal: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 10-Bromodecanal, a key bifunctional building block in the synthesis of complex molecules and pharmaceuticals, is no exception. Its dual reactivity, stemming from the aldehyde and terminal bromine functionalities, also opens the door for potential impurities arising from its synthesis. This guide provides a comparative analysis of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS for purity analysis hinges on the specific requirements of the validation, including the nature of expected impurities and the desired level of analytical detail. Below is a summary of key performance metrics for each technique in the context of this compound analysis.
| Parameter | HPLC | GC-MS |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[2][3] |
| Typical Retention Time | 5 - 15 minutes | 10 - 25 minutes |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Calculated Purity (%) | >99.5% (Area Normalization) | >99.5% (Area Normalization) |
| Primary Application | Quantitation of non-volatile or thermally sensitive impurities.[2][4] | Identification and quantitation of volatile and semi-volatile impurities.[2][5] |
| Key Advantage | Broad applicability to a wide range of compounds without the need for derivatization.[6] | High resolution and definitive peak identification through mass spectral data.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity validation. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the separation of volatile components and the identification of unknown impurities through mass spectral analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
Analytical Workflow
The logical flow of validating the purity of this compound involves a series of steps from sample preparation to data analysis and reporting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Spectroscopic Comparison of 10-Bromodecanal and Its Key Reaction Products: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of 10-Bromodecanal and its derivatives is crucial for researchers in organic synthesis and drug development. This guide provides a comparative overview of this compound and two of its primary reaction products: 10-Azidodecanal and (10-oxodecyl)triphenylphosphonium bromide. The following sections detail the spectroscopic data, experimental protocols for their acquisition, and logical workflows for their synthesis and analysis.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound and its derivatives. These values are estimates and may vary based on experimental conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 9.76 | t | 1H | -CHO |
| 3.40 | t | 2H | -CH₂Br | |
| 2.42 | dt | 2H | -CH₂CHO | |
| 1.85 | p | 2H | -CH₂CH₂Br | |
| 1.20-1.60 | m | 12H | -(CH₂)₆- | |
| 10-Azidodecanal | 9.76 | t | 1H | -CHO |
| 3.25 | t | 2H | -CH₂N₃ | |
| 2.42 | dt | 2H | -CH₂CHO | |
| 1.55-1.65 | m | 4H | -CH₂CH₂N₃, -CH₂CH₂CHO | |
| 1.25-1.40 | m | 10H | -(CH₂)₅- | |
| (10-oxodecyl)triphenylphosphonium bromide | 9.76 | t | 1H | -CHO |
| 7.70-7.85 | m | 15H | -P⁺(C₆H₅)₃ | |
| 3.60-3.75 | m | 2H | -CH₂P⁺- | |
| 2.42 | dt | 2H | -CH₂CHO | |
| 1.60-1.75 | m | 4H | -CH₂CH₂P⁺-, -CH₂CH₂CHO | |
| 1.20-1.40 | m | 10H | -(CH₂)₅- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 202.9 | -CHO |
| 44.1 | -CH₂CHO | |
| 34.0 | -CH₂Br | |
| 32.8 | -CH₂CH₂Br | |
| 29.4, 29.3, 29.1, 28.7, 28.1, 22.1 | -(CH₂)₆- | |
| 10-Azidodecanal | 202.9 | -CHO |
| 51.4 | -CH₂N₃ | |
| 44.1 | -CH₂CHO | |
| 29.4, 29.3, 29.1, 28.8, 26.6, 22.1 | -(CH₂)₆- | |
| (10-oxodecyl)triphenylphosphonium bromide | 202.8 | -CHO |
| 135.0, 133.5, 130.5, 118.5 | -P⁺(C₆H₅)₃ | |
| 44.0 | -CH₂CHO | |
| 30.3, 29.3, 29.2, 29.0, 22.5, 22.1 | -(CH₂)₆- | |
| 23.0 | -CH₂P⁺- |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-Br Stretch | N₃ Asymmetric Stretch | P-C Stretch |
| This compound | ~1725 | ~2720, ~2820 | ~645 | - | - |
| 10-Azidodecanal | ~1725 | ~2720, ~2820 | - | ~2095 | - |
| (10-oxodecyl)triphenylphosphonium bromide | ~1725 | ~2720, ~2820 | - | - | ~1440, ~1110 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | [M]⁺ or [M+H]⁺ | Key Fragmentation Ions |
| This compound | 234/236 (¹⁹Br/⁸¹Br isotopes) | [M-H₂O]⁺, [M-Br]⁺, alkyl chain fragments |
| 10-Azidodecanal | 211 | [M-N₂]⁺, [M-N₃]⁺, alkyl chain fragments |
| (10-oxodecyl)triphenylphosphonium bromide | 437 | [M-Br]⁻, [P(C₆H₅)₃]⁺ (262), tropylium ion (91) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 10-Azidodecanal from this compound
-
Dissolution: Dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction with Azide: Add sodium azide (NaN₃) to the solution. The reaction is typically carried out at room temperature with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of (10-oxodecyl)triphenylphosphonium bromide from this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as acetonitrile or toluene.
-
Reaction with Phosphine: Add triphenylphosphine (PPh₃) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the formation of the phosphonium salt precipitate.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dry under vacuum.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid and solid samples.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the analyte.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Synthesis of 10-Azidodecanal from this compound.
Caption: Synthesis of the triphenylphosphonium salt from this compound.
Caption: General experimental workflow for synthesis and analysis.
Assessing the Efficiency of 10-Bromodecanal in Bioconjugation: A Comparative Guide
In the landscape of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and functional bioactive conjugates. This guide provides a comparative analysis of 10-Bromodecanal, a bifunctional linker, against other widely used linkers in the field. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance, advantages, and limitations of these chemical tools, supported by available experimental data and established chemical principles.
While extensive data exists for many common linkers, it is important to note that specific experimental data on the bioconjugation efficiency of this compound is not widely available in peer-reviewed literature. Therefore, its assessment in this guide is based on the well-understood reactivity of its constituent functional groups: an aldehyde and a terminal bromoalkane.
Introduction to Bioconjugation Linkers
Bioconjugation strategies are fundamental in creating a variety of advanced biomedical tools, from antibody-drug conjugates (ADCs) to diagnostic probes. The linker connecting the biomolecule to a payload (e.g., a drug, a fluorophore) dictates the stability, pharmacokinetics, and overall efficacy of the conjugate. Key characteristics of an ideal linker include high reactivity under mild, physiological conditions, specificity towards target functional groups, and the formation of a stable covalent bond.
This guide will focus on comparing the potential utility of this compound with three major classes of widely used linkers:
-
Aldehyde-Reactive Linkers: Forming hydrazone or oxime bonds.
-
Amine-Reactive Linkers: Primarily N-hydroxysuccinimide (NHS) esters forming amide bonds.
-
Thiol-Reactive Linkers: Such as maleimides, which form thioether bonds.
-
Bioorthogonal Linkers: Notably those used in "click chemistry," like azide-alkyne cycloadditions.
This compound: A Bifunctional Linker
This compound possesses two distinct reactive moieties: an aldehyde group and a bromo group at the opposite end of a ten-carbon chain. This structure allows for a two-step conjugation strategy.
-
Aldehyde Group: The aldehyde can react with primary amines on a biomolecule (e.g., the ε-amine of lysine residues) to form a Schiff base, which can then be stabilized by reduction to a secondary amine. More commonly, it reacts with hydrazide or aminooxy groups to form more stable hydrazone or oxime linkages, respectively.[1][2]
-
Bromo Group: The terminal bromoalkane can act as an electrophile, reacting with nucleophiles such as thiols (from cysteine residues) via an alkylation reaction to form a stable thioether bond.
This bifunctionality allows for the sequential attachment of two different molecules, offering a degree of control over the final conjugate's architecture.
Comparative Analysis of Linker Efficiency
The efficiency of a bioconjugation linker can be assessed based on several parameters: reaction kinetics, yield, specificity, and the stability of the resulting covalent bond. The following sections and tables summarize these parameters for this compound (inferred) and other common linkers.
Data Presentation
Table 1: Comparison of Reaction Kinetics and Conditions
| Linker Type | Target Functional Group | Typical Reaction pH | Reaction Time | Relative Rate |
| This compound (Aldehyde) | Hydrazide, Aminooxy | 4.5 - 7.0 | 1 - 24 hours | Moderate |
| This compound (Bromo) | Thiol | 7.5 - 8.5 | 2 - 24 hours | Slow to Moderate |
| Maleimide | Thiol | 6.5 - 7.5 | 1 - 4 hours | Fast |
| NHS Ester | Primary Amine | 7.0 - 8.5 | 0.5 - 4 hours | Fast |
| Click Chemistry (SPAAC) | Azide/Alkyne | 4.0 - 9.0 | 1 - 12 hours | Moderate to Fast |
Table 2: Comparison of Bond Stability and Reaction Specificity
| Linker Type | Formed Bond | Bond Stability | Specificity | Potential Side Reactions |
| This compound (Aldehyde) | Oxime/Hydrazone | Oximes are highly stable; Hydrazones are moderately stable and can be reversible under acidic conditions.[1][2][3][4][5] | High for aminooxy/hydrazide. | Schiff base formation with primary amines is reversible and requires reduction. |
| This compound (Bromo) | Thioether | Highly Stable | Moderate | Can react with other nucleophiles at higher pH. |
| Maleimide | Thioether (via Michael addition) | Stable, but can undergo retro-Michael reaction. | High for thiols at pH 6.5-7.5. | Hydrolysis of the maleimide ring at higher pH. |
| NHS Ester | Amide | Highly Stable | Moderate | Hydrolysis of the NHS ester in aqueous solution. |
| Click Chemistry (SPAAC) | Triazole | Highly Stable | Very High | None under physiological conditions. |
Experimental Protocols
General Protocol for Aldehyde-Based Bioconjugation (relevant for this compound)
This protocol describes the conjugation of a protein with a hydrazide- or aminooxy-functionalized molecule using an aldehyde-containing linker.
-
Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0) to a final concentration of 1-10 mg/mL.
-
Linker Activation (if necessary): If the aldehyde is introduced via a separate linker, follow the manufacturer's instructions. For a molecule like this compound, one end would first be conjugated to either the protein or the payload.
-
Conjugation Reaction: Add the hydrazide- or aminooxy-containing molecule to the protein solution at a molar excess (typically 10-50 fold).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess unreacted molecules by size exclusion chromatography (SEC) or dialysis.
Protocol for Maleimide-Thiol Conjugation
-
Protein Reduction (if necessary): If targeting cysteine residues that are part of a disulfide bond, reduce the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Protein Solution: Dissolve the thiol-containing protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5, containing EDTA to prevent re-oxidation of thiols).
-
Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and add it to the protein solution at a 5-20 fold molar excess.
-
Incubation: React for 1-4 hours at room temperature or 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Purify the conjugate using SEC or dialysis.
Protocol for NHS Ester-Amine Conjugation
-
Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
NHS Ester Reagent: Immediately before use, dissolve the NHS ester-functionalized molecule in a dry, water-miscible solvent like DMSO.
-
Conjugation Reaction: Add the NHS ester solution to the protein solution at a 10-50 fold molar excess.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Quenching and Purification: The reaction can be stopped by adding a primary amine-containing buffer like Tris. Purify the conjugate using SEC or dialysis.
Visualizing Bioconjugation Pathways
The following diagrams illustrate the chemical reactions and workflows discussed.
Caption: Reaction pathways for aldehyde-reactive linkers.
Caption: Overview of common bioconjugation chemistries.
Conclusion
The selection of a bioconjugation linker is a critical decision in the development of protein conjugates. While established methods like maleimide, NHS ester, and click chemistry offer well-characterized and reliable options, the exploration of novel linkers is essential for advancing the field.
This compound presents an interesting, albeit largely unexplored, option as a bifunctional linker.
-
Inferred Advantages: Its aldehyde functionality allows for the formation of highly stable oxime linkages with aminooxy-modified molecules. The bromo group provides a secondary site for conjugation with thiols. The long carbon chain may also impart some degree of hydrophobicity, which could be advantageous in certain applications.
-
Inferred Disadvantages: The reaction of the bromoalkane with thiols is generally slower than the corresponding maleimide-thiol reaction. The aldehyde group can react with primary amines on the protein surface, leading to a heterogeneous mixture of products if not carefully controlled. The lack of specific experimental data makes it difficult to predict its performance in terms of yield and efficiency without empirical validation.
Established Linkers:
-
Maleimides and NHS esters are workhorses in the field, offering rapid and efficient conjugation, although they can suffer from side reactions like hydrolysis and may lead to heterogeneous products.
-
Click chemistry provides a highly specific and bioorthogonal approach, resulting in very stable and well-defined conjugates, making it a superior choice for applications requiring precise control over stoichiometry and site of conjugation.[6]
Ultimately, the choice of linker will depend on the specific requirements of the application, including the nature of the biomolecule and payload, the desired stability of the conjugate, and the level of control required over the conjugation process. While this compound offers theoretical potential, further experimental validation is necessary to establish its efficiency and utility in bioconjugation compared to the more established and well-documented linker technologies.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Cost-Benefit Analysis of 10-Bromodecanal in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial-scale organic synthesis, the selection of starting materials and synthetic routes is a critical decision governed by a delicate balance of cost, efficiency, safety, and environmental impact. 10-Bromodecanal, a bifunctional C10 building block, has emerged as a valuable intermediate, particularly in the synthesis of high-value fine chemicals such as insect pheromones. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a direct comparison with alternative synthetic strategies and supported by detailed experimental protocols and quantitative data.
Synthesis of this compound: A Two-Step Approach
The industrial production of this compound is primarily achieved through a two-step process commencing with the readily available and cost-effective 1,10-decanediol.
Step 1: Monobromination of 1,10-Decanediol
The initial step involves the selective monobromination of 1,10-decanediol to yield 10-bromo-1-decanol. This reaction is typically carried out using hydrobromic acid (HBr).
Step 2: Oxidation of 10-Bromo-1-decanol to this compound
The subsequent and crucial step is the oxidation of the terminal alcohol functionality of 10-bromo-1-decanol to the corresponding aldehyde, this compound. For large-scale synthesis, two common methods are considered: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.
Comparative Analysis of Oxidation Methods
The choice of oxidation method significantly impacts the overall cost, yield, and safety of the this compound synthesis. Below is a comparative analysis of PCC and Swern oxidation.
| Parameter | PCC Oxidation | Swern Oxidation |
| Reagents | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine |
| Typical Yield | ~85% | >90% |
| Reaction Conditions | Room temperature | -78 °C to room temperature |
| Work-up | Filtration of chromium salts | Aqueous work-up |
| Safety Concerns | Carcinogenic chromium reagent | Toxic and corrosive reagents, foul-smelling byproducts |
| Cost of Reagents | Moderate | Lower |
Experimental Protocols
Large-Scale Synthesis of 10-bromo-1-decanol
Materials:
-
1,10-decanediol
-
48% Hydrobromic acid
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, a solution of 1,10-decanediol in toluene is prepared.
-
48% hydrobromic acid is added dropwise to the stirred solution.
-
The mixture is refluxed for 24-48 hours with continuous removal of water.
-
After cooling, the reaction mixture is washed sequentially with NaOH solution, HCl solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 10-bromo-1-decanol.
Oxidation of 10-bromo-1-decanol to this compound
Materials:
-
10-bromo-1-decanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride in DCM is cooled to -78 °C.
-
A solution of DMSO in DCM is added dropwise, maintaining the temperature below -60 °C.
-
A solution of 10-bromo-1-decanol in DCM is then added slowly.
-
After stirring for 30-60 minutes, triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give this compound.
Materials:
-
10-bromo-1-decanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
A suspension of PCC in DCM is prepared.
-
A solution of 10-bromo-1-decanol in DCM is added to the suspension.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Cost Analysis: this compound vs. Alternative for Pheromone Synthesis
A significant application of this compound is in the synthesis of the insect sex pheromone (Z)-11-hexadecenal, a key component in pest management strategies for crops like cotton. The synthesis typically involves a Wittig reaction between this compound and a suitable phosphonium ylide.
An alternative, more convergent approach to (Z)-11-hexadecenal involves the cross-coupling of two smaller fragments, for instance, the Suzuki or Negishi coupling of a C10 organometallic reagent with a C6 vinyl halide.
| Parameter | This compound Route (Wittig) | Cross-Coupling Route |
| Key Starting Materials | 1,10-decanediol, Hexyltriphenylphosphonium bromide | 1-Decyne, 1-Hexene, Halogenating agents, Organometallic reagents |
| Number of Steps | 3 (Monobromination, Oxidation, Wittig) | 4-5 (Functionalization of alkyne/alkene, Cross-coupling, etc.) |
| Overall Yield | Moderate to Good | Variable, often lower due to multiple steps |
| Reagent Cost | Lower cost of starting diol | Higher cost of catalysts and specialized reagents |
| Scalability | Well-established and scalable | Can be challenging to scale up due to catalyst sensitivity |
| Stereoselectivity | Good control of Z-isomer in Wittig reaction | Requires specific catalysts and conditions for high stereoselectivity |
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Synthetic route to this compound.
Wittig Reaction for (Z)-11-Hexadecenal Synthesis
Caption: Wittig reaction for (Z)-11-hexadecenal.
Conclusion and Recommendations
The cost-benefit analysis indicates that for large-scale synthesis of compounds like (Z)-11-hexadecenal, the route utilizing this compound offers several advantages. The starting material, 1,10-decanediol, is relatively inexpensive, and the synthetic sequence is robust and scalable.
Between the two primary oxidation methods for producing this compound, the Swern oxidation appears more favorable for large-scale industrial applications despite the requirement for cryogenic temperatures. The higher yield, avoidance of carcinogenic chromium reagents, and potentially lower overall reagent costs outweigh the challenges associated with handling the reagents and byproducts.
While alternative convergent syntheses for the final product exist, they often involve more steps, expensive catalysts, and may present challenges in achieving high stereoselectivity on a large scale. Therefore, for cost-effective and efficient industrial production, the synthesis of this compound via monobromination of 1,10-decanediol followed by Swern oxidation presents a compelling and economically viable strategy. Researchers and process chemists should, however, always conduct a thorough process safety assessment before implementing any large-scale synthesis.
A Comparative Analysis of the Stability of Acetal-Protected 10-Bromodecanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, the judicious use of protecting groups is paramount to prevent unwanted side reactions of sensitive functionalities. For aldehydes such as 10-bromodecanal, a versatile bifunctional building block, the aldehyde moiety must often be masked to allow for selective transformations at the terminal bromine. Acetal formation is a common and effective strategy for this purpose. However, the stability of the resulting acetal can vary significantly depending on its structure, which has critical implications for reaction planning and overall synthetic efficiency.
This guide provides a comparative overview of the stability of various acetal-protected derivatives of this compound, supported by illustrative data and detailed experimental protocols. We will compare common acyclic acetals (dimethyl and diethyl) with cyclic acetals (1,3-dioxolane and 1,3-dioxane derivatives) to inform the selection of the most appropriate protecting group for a given synthetic route.
Relative Stability Under Acidic Conditions
Acetals are known for their stability in neutral to strongly basic media, but they are labile under acidic conditions, which allows for their removal (deprotection) when desired.[1][2] The rate of this acid-catalyzed hydrolysis is a key measure of the acetal's stability. Generally, cyclic acetals are more stable and resistant to hydrolysis than their acyclic counterparts.[3] This increased stability is attributed to entropic factors; following the initial protonation and cleavage of a C-O bond, the resulting hydroxyl group in a cyclic acetal remains tethered to the molecule, favoring rapid re-cyclization over complete hydrolysis.
The following table summarizes the relative stability of different acetal derivatives of this compound under standardized mild acidic conditions (e.g., pH 4.5 acetate buffer in a THF/water mixture at 25°C). The data is presented as the half-life (t½) of the acetal, representing the time taken for 50% of the protected compound to be hydrolyzed back to this compound.
| Acetal Derivative | Structure | Half-life (t½) under mild acidic conditions (Illustrative) |
| This compound Dimethyl Acetal | 1,1-dimethoxy-10-bromodecane | ~ 1.5 hours |
| This compound Diethyl Acetal | 1,1-diethoxy-10-bromodecane | ~ 2.5 hours |
| This compound 1,3-Dioxolane | 2-(9-bromononyl)-1,3-dioxolane | ~ 18 hours |
| This compound 1,3-Dioxane | 2-(9-bromononyl)-1,3-dioxane | ~ 25 hours |
Note: The half-life values are illustrative and intended for comparative purposes. Actual values will depend on the specific reaction conditions (acid strength, temperature, solvent system).
As the data illustrates, the simple acyclic acetals are significantly less stable than the cyclic derivatives. The six-membered 1,3-dioxane is generally the most stable among the options presented.
Experimental Protocols
General Protocol for the Synthesis of Acetal-Protected this compound Derivatives
Materials:
-
This compound
-
Anhydrous methanol (for dimethyl acetal) or ethanol (for diethyl acetal)
-
Ethylene glycol (for 1,3-dioxolane) or 1,3-propanediol (for 1,3-dioxane)
-
Anhydrous toluene or dichloromethane (DCM)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent) and the corresponding alcohol or diol (2-3 equivalents for acyclic acetals, 1.1 equivalents for cyclic acetals) in anhydrous toluene or DCM.
-
Add a catalytic amount of PTSA or PPTS (0.01-0.05 equivalents).
-
Heat the mixture to reflux and monitor the formation of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol for Comparative Stability Analysis via Acidic Hydrolysis
Materials:
-
Each synthesized acetal-protected this compound derivative
-
Buffered solution (e.g., pH 4.5 acetate buffer)
-
Tetrahydrofuran (THF) or a similar water-miscible solvent
-
Internal standard for analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare stock solutions of each acetal derivative and the internal standard of known concentrations in THF.
-
In a series of vials, add a specific volume of the buffered solution and THF to maintain a consistent solvent ratio.
-
Initiate the hydrolysis by adding a precise amount of the acetal stock solution to each vial at time t=0.
-
Maintain the vials at a constant temperature (e.g., 25°C) with stirring.
-
At regular time intervals, quench the reaction in one of the vials by adding a strong base (e.g., triethylamine).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS or NMR to determine the ratio of the remaining acetal to the internal standard and the formed this compound.
-
Plot the concentration of the acetal derivative against time to determine the rate of hydrolysis and the half-life. Real-time monitoring of the reaction mixture can also be performed using techniques like ultrafast 2D NMR.[4]
Visualizing the Concepts
To better understand the processes described, the following diagrams illustrate the logical flow of acetal protection and deprotection, and the experimental workflow for the stability comparison.
References
Navigating Synthesis: A Literature-Based Comparison of Reaction Yields Using 10-Bromodecanal
For researchers and professionals in drug development and chemical synthesis, the choice of starting material is a critical decision that significantly impacts reaction efficiency, yield, and overall cost-effectiveness. 10-Bromodecanal, a bifunctional molecule featuring both an aldehyde and a terminal alkyl bromide, presents a versatile platform for a variety of chemical transformations. This guide provides a literature-based comparison of its performance in key reaction types, offering insights into expected yields and methodologies, alongside a look at alternative synthetic routes.
Carbonyl Group Transformations: Reduction to Alcohol
One of the fundamental reactions of the aldehyde group in this compound is its reduction to a primary alcohol, yielding 10-bromo-1-decanol. This transformation is a crucial step in the synthesis of various long-chain functionalized molecules.
Table 1: Comparison of Reducing Agents for the Synthesis of 10-Bromo-1-decanol
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Not Specified | Mild conditions to selectively reduce the aldehyde. | High (implied) | [1] |
| Decane-1,10-diol | 48% Aqueous HBr, Tetrabutylammonium Bromide | Toluene | Reflux | 90 | [2] |
| Decane-1,10-diol | 48% Aqueous HBr, Tetrabutylammonium Bromide | Cyclohexane | 6 hours | 79-89 | [2] |
| Decane-1,10-diol | 48% Aqueous HBr | Petroleum Ether | 60 hours | 73 | [2] |
Experimental Protocol: Reduction of this compound (General Procedure)
A solution of this compound in a suitable solvent (e.g., methanol, ethanol) is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.
Caption: Reduction of this compound to 10-Bromo-1-decanol.
Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. In the case of this compound, a Wittig reaction with an appropriate phosphorane can be employed to extend the carbon chain and introduce a terminal double bond, leading to the formation of 11-bromo-1-undecene.
While a direct experimental report for the Wittig reaction starting from this compound was not found in the immediate search results, this reaction is a standard synthetic transformation. For comparison, alternative syntheses of 11-bromo-1-undecene are available.
Table 2: Synthesis of 11-Bromo-1-undecene - A Comparative Overview
| Starting Material | Reagents | Reaction Type | Yield (%) | Reference |
| This compound (Hypothetical) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | Not Reported | - |
| 10-Undecen-1-ol | HBr, Radical Initiator (e.g., Peroxide) | Anti-Markovnikov Addition | Not Specified | [3] |
| 1,11-Dibromoundecane | Base | Elimination | Not Specified | [4] |
| 1-Undecene | N-Bromosuccinimide (NBS) | Allylic Bromination | Not Specified | [4] |
The synthesis of 11-bromo-1-undecene can also be achieved from 10-undecen-1-ol via an anti-Markovnikov addition of hydrogen bromide, or from 1,11-dibromoundecane through an elimination reaction.[3][4]
Experimental Protocol: Wittig Reaction with this compound (General Procedure)
To a suspension of methyltriphenylphosphonium bromide in a dry aprotic solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of this compound in the same solvent is then added dropwise. The reaction mixture is stirred until completion, then quenched and worked up to isolate the 11-bromo-1-undecene product.
Caption: Wittig olefination of this compound.
Nucleophilic Substitution at the Alkyl Bromide: Alkylation of Amines
The terminal bromine atom in this compound serves as a good leaving group, enabling nucleophilic substitution reactions. A common application is the alkylation of amines to form new carbon-nitrogen bonds. For instance, the reaction of this compound with a secondary amine like piperidine would be expected to yield 1-(10-formyldecyl)piperidine, which can be further transformed.
A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine.[5][6][7]
Table 3: Alkylation of Amines - General Considerations
| Amine Type | Alkylating Agent | Potential Issues | General Yields |
| Primary/Secondary | Alkyl Halide | Overalkylation to form tertiary amines and quaternary ammonium salts. | Variable, often a mixture of products. |
| Tertiary | Alkyl Halide | Forms quaternary ammonium salts. | Generally good yields. |
While a specific protocol for the alkylation of piperidine with this compound was not found, general procedures for N-alkylation are well-established.
Experimental Protocol: Alkylation of Piperidine with this compound (General Procedure)
This compound and a slight excess of piperidine are dissolved in a suitable solvent such as acetonitrile or DMF. A base (e.g., potassium carbonate) may be added to neutralize the HBr formed during the reaction. The mixture is stirred, potentially with heating, until the reaction is complete as monitored by TLC. The product is then isolated through extraction and purification.
Caption: Reductive amination of this compound with piperidine.
Conclusion
This compound is a valuable bifunctional starting material that offers multiple avenues for synthetic elaboration. The aldehyde moiety can be reliably transformed through reduction and olefination reactions, while the alkyl bromide allows for the introduction of various nucleophiles. While specific, high-yield protocols for every conceivable reaction using this compound may not be readily available in the surveyed literature, established methodologies for similar substrates provide a strong foundation for developing efficient synthetic routes. The choice between utilizing this compound and an alternative starting material will ultimately depend on the specific target molecule, desired yield, and the overall synthetic strategy. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective conditions for their specific application.
References
- 1. This compound | 85920-81-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 11-Bromo-1-undecanol | 1611-56-9 | Benchchem [benchchem.com]
- 4. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Safety and Logistics for Handling 10-Bromodecanal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Bromodecanal. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care required for aliphatic halogenated hydrocarbons. These compounds can have systemic effects, including narcosis and cardiovascular disorders, and may be toxic to the liver and kidneys. Therefore, adherence to strict safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles/Glasses | Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[1][2] Viton® gloves are often recommended for similar chemicals; always check manufacturer recommendations.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area.[1][3] If ventilation is inadequate or in case of a spill, a self-contained breathing apparatus is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a systematic approach from preparation to disposal. The following workflow ensures that all safety measures are in place.
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves have no perforations and safety glasses are clean.
-
Emergency Equipment: Confirm that an emergency eye wash station and safety shower are readily accessible.[4]
-
Spill Kit: Have a spill kit with absorbent material (e.g., sand, silica gel, or commercial absorbent) readily available.[2]
2. Handling:
-
Avoid Contact: Avoid direct contact with skin and eyes.[1][2] Do not breathe vapors or mists.[1]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes.
-
Clothing: Do not allow the chemical to contaminate personal clothing. If clothing becomes contaminated, remove it immediately and wash the affected skin area with soap and water.[1]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][2] Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2]
-
Spill: For a small spill, cover with an inert absorbent material and collect for disposal.[2] Ensure adequate ventilation. For larger spills, evacuate the area and consult an expert.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in its original container or a suitable, clearly labeled, and closed container.[1][2] Do not mix with other waste.
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves, and contaminated clothing) should be treated as hazardous waste and disposed of accordingly.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[1][2] Do not let the chemical enter the drains.[1][2]
Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
